The following diagram illustrates the key stages involved in extracting and isolating artobiloxanthone from plant material, based on the standard protocol used in the research [1].
Artobiloxanthone isolation process from Artocarpus altilis stem bark [1].
The experimental data from the identified study is summarized in the tables below for easy comparison.
Table 1: Cytotoxic Activity (IC50) and Selectivity of Compounds from *A. altilis* [1]
| Compound Name | SAS (Oral Cancer) IC50 (μM) | T.Tn (Esophageal Cancer) IC50 (μM) | HaCaT (Normal Skin) IC50 (μM) | Selectivity Index (SI) for SAS |
|---|---|---|---|---|
| Artobiloxanthone (AA3) | 11 | 22 | 70 | 6.4 |
| Artonin E (AA2) | 6 | 8 | 72 | 12.0 |
| Artonin V (AA1) | 50 | 92 | 92 | 1.8 |
| Artocarbene (AA4) | 22 | 46 | 80 | 3.6 |
| 5-Fluorouracil (Control) | 3 | - | 4 | 1.3 |
Table 2: Key Protein Targets Modulated by Artobiloxanthone and Artonin E in Oral Cancer Cells [1]
| Target Protein / Pathway | Effect | Proposed Biological Consequence |
|---|---|---|
| Bcl-2 | Suppressed | Promotes Apoptosis |
| Caspase-3 & Caspase-9 | Activated | Executes Apoptosis |
| COX-2, VEGF, MMP-9 | Suppressed | Inhibits Inflammation, Angiogenesis, and Metastasis |
| Akt/mTOR & STAT-3 | Suppressed | Inhibits Cell Proliferation and Survival Signaling |
The multi-target mechanism by which artobiloxanthone exerts its anticancer effects in oral squamous cell carcinoma (OSCC) is shown below [1].
Artobiloxanthone modulates multiple protein targets and signaling pathways to induce apoptosis in oral cancer cells [1].
Here are the methodologies for key experiments cited in the research.
1. Cell Viability and Cytotoxicity Assay (MTT Assay) [1]
2. Molecular Docking and Dynamic Simulations [1]
This technical guide synthesizes the current research on artobiloxanthone, a prenylated xanthone from Artocarpus altilis. Key findings indicate:
Artobiloxanthone is a biologically significant prenylated xanthone compound predominantly isolated from various species of the Artocarpus genus, particularly Artocarpus altilis and Artocarpus gomezianus. This specialized metabolite belongs to the pyranoxanthone subclass, characterized by a fused pyranoxanthone ring system that contributes to its structural uniqueness and diverse pharmacological activities [1] [2]. The compound features a characteristic xanthone backbone (dibenzo-γ-pyrone) with a lipophilic prenyl side chain, which enhances its membrane permeability and interaction with biological targets [1] [3]. Artobiloxanthone represents a valuable chemical entity in natural product research due to its pleiotropic bioactivities and potential as a lead compound for drug development, particularly in oncology [1].
The structural framework of artobiloxanthone aligns with the broader class of plant xanthones, which are characterized by a C6-C1-C6 carbon skeleton formed through the shikimate and acetate pathways [3] [4]. In higher plants, xanthone biosynthesis typically initiates with the shikimate pathway, proceeding through either L-phenylalanine-dependent or independent routes to form the intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone [3]. This is followed by regioselective intramolecular oxidative coupling to form the xanthone core structure, which undergoes various modifications including prenylation, oxidation, and glycosylation to produce diverse xanthone derivatives [3] [4]. The presence of the prenyl moiety in artobiloxanthone significantly enhances its lipophilicity and biological activity, a characteristic feature of many bioactive xanthones from Artocarpus species [1] [3].
Artobiloxanthone has been primarily isolated from specific Artocarpus species, with documented presence in multiple plant parts. The highest concentrations have been found in the stem bark of Artocarpus altilis (Parkinson) Fosberg, where it exists alongside other prenylated flavonoids and xanthones such as artonin E, artonin V, and artocarbene [1]. Additionally, artobiloxanthone has been identified in Artocarpus gomezianus, again predominantly in the stem bark material [2]. These botanical sources belong to the Moraceae family and are distributed throughout tropical and subtropical regions, particularly in Southeast Asia, where they have been traditionally used in various ethnomedicinal practices [1] [5]. The occurrence of artobiloxanthone appears to be species-specific and tissue-specific, with the stem bark serving as the richest source, suggesting a possible ecological role in plant defense mechanisms [1].
Table 1: Natural Sources of Artobiloxanthone in Artocarpus Species
| Plant Species | Plant Part | Co-occurring Compounds | Extraction Yield |
|---|---|---|---|
| Artocarpus altilis | Stem bark | Artonin E, Artonin V, Artocarbene | Not quantitatively specified |
| Artocarpus gomezianus | Stem bark | Artonin E, Cycloartobiloxanthone, Catechin | Not quantitatively specified |
The extraction of artobiloxanthone from plant material typically employs sequential solvent extraction methods with increasing polarity. Research studies have demonstrated effective extraction using acetone as the primary solvent through percolation of defatted stem bark [1]. The initial crude extract undergoes systematic fractionation and purification using silica gel column chromatography with gradient mixtures of hexane and ethyl acetate [1]. This process separates artobiloxanthone from other compounds based on polarity differences, resulting in the isolation of artobiloxanthone as a brown syrup [1].
Advanced analytical techniques are employed for compound identification and validation. Structural elucidation of artobiloxanthone has been confirmed through comprehensive spectroscopic methods including 1H NMR, 13C NMR, and ESI-HRMS [1]. These techniques provide definitive evidence for the molecular structure, functional groups, and stereochemical properties of the isolated compound [1]. Additional chromatographic methods such as Thin Layer Chromatography (TLC) are used for initial screening and monitoring of fractions during the isolation process [5]. For qualitative and quantitative analysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has been employed, utilizing gradient elution with 0.1% formic acid in water and acetonitrile with 0.1% formic acid [5].
Artobiloxanthone demonstrates promising cytotoxic effects against various cancer cell lines, with particularly notable activity against oral squamous cell carcinoma (OSCC). Investigation of its antiproliferative potential revealed an IC50 value of 11 μM in SAS oral cancer cells following a 72-hour treatment period [1]. Importantly, artobiloxanthone exhibits selective cytotoxicity toward cancer cells compared to normal cells, with a selectivity index (SI) of 6.4 when comparing its effects on HaCaT normal keratinocytes (IC50: 70 μM) versus SAS oral cancer cells (IC50: 11 μM) [1]. This selective cytotoxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents like 5-fluorouracil, which demonstrated a lower selectivity index of 1.3 [1].
The compound exerts its anticancer effects through multimodal mechanisms targeting key cellular processes and signaling pathways in cancer cells. Artobiloxanthone has been shown to induce apoptosis through activation of caspase-3 and caspase-9, the key executioner and initiator caspases in the apoptotic cascade [1]. Additionally, it suppresses multiple proteins linked with oral cancer progression, including Bcl-2 (an antiapoptotic protein), COX-2 (inflammatory enzyme), VEGF (angiogenesis factor), and MMP-9 (metastasis promoter) [1]. Perhaps most significantly, artobiloxanthone modulates critical cell signaling pathways such as Akt/mTOR and STAT-3, which are central regulators of cell survival, proliferation, and metabolism in cancer cells [1] [6]. These findings have been robustly validated through in silico approaches including molecular docking and molecular dynamic simulations [1].
Table 2: Bioactivity Profile of Artobiloxanthone in Various Assay Systems
| Bioassay Type | Experimental Model | Key Results | Mechanistic Insights |
|---|---|---|---|
| Cytotoxicity Assay | SAS oral cancer cells | IC50: 11 μM | Concentration-dependent inhibition |
| Cytotoxicity Assay | T.Tn esophageal cancer cells | IC50: 22 μM | Concentration-dependent inhibition |
| Cytotoxicity Assay | HaCaT normal keratinocytes | IC50: 70 μM | Favorable selectivity profile |
| Apoptosis Assay | SAS oral cancer cells | Caspase-3/9 activation | Induction of mitochondrial apoptosis |
| Protein Expression | SAS oral cancer cells | Bcl-2, COX-2, VEGF, MMP-9 suppression | Multi-target activity |
| DPPH Radical Scavenging | In vitro chemical assay | Recognizable activity | Free radical neutralization |
| Nitric Oxide Inhibition | Murine macrophage-like cells | Appreciable inhibitory effect | Anti-inflammatory potential |
Beyond its established anticancer properties, artobiloxanthone demonstrates significant antioxidant activity through free radical scavenging capabilities. Research has confirmed its ability to neutralize DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating direct antioxidant potential [2]. This free radical scavenging capacity may contribute to its broader cytoprotective effects and potential in mitigating oxidative stress-related pathologies. Additionally, artobiloxanthone exhibits appreciable inhibitory effects on nitric oxide production in murine macrophage-like cells, suggesting anti-inflammatory properties [2]. The suppression of nitric oxide, a key inflammatory mediator, positions artobiloxanthone as a potential modulator of inflammatory processes, which often accompany carcinogenesis and other chronic diseases [2].
The structural determinants of artobiloxanthone's bioactivity reside in its unique molecular architecture. As a prenylated xanthone, it combines the planar aromatic xanthone core with the lipophilic prenyl side chain, creating an amphiphilic character that enhances membrane permeability and target engagement [1] [3]. The conjugated aromatic ring system enables π-π stacking interactions with protein targets, while the prenyl moiety facilitates interaction with hydrophobic protein pockets [3]. This structural combination likely contributes to its pleiotropic bioactivities and ability to modulate multiple signaling pathways simultaneously, a valuable characteristic for addressing complex diseases like cancer that involve redundant signaling networks [1].
The investigation of artobiloxanthone's biological activities employs systematic research methodologies with appropriate controls and validation steps. For evaluating antiproliferative activity, the MTT assay represents the gold standard approach [1]. This protocol involves treating cancer cells with serial dilutions of artobiloxanthone for a defined period (typically 72 hours), followed by incubation with 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide [1]. The formation of formazan crystals by metabolically active cells is quantified spectrophotometrically, providing a reliable measure of cell viability and compound cytotoxicity [1].
For assessment of antioxidant activity, the DPPH radical scavenging assay is routinely employed [5] [2]. This method involves incubating artobiloxanthone with a stable DPPH radical solution and measuring the decrease in absorbance at 517 nm over time [5]. The radical scavenging capacity is calculated relative to appropriate standards such as Trolox, with results expressed as µmol Trolox equivalents per gram of sample [5]. To evaluate anti-inflammatory potential, artobiloxanthone's effect on nitric oxide production is measured in lipopolysaccharide-stimulated murine macrophage-like cells, with quantification of nitrite levels in culture supernatants using the Griess reaction [2].
The following workflow diagram illustrates the key experimental approaches for investigating artobiloxanthone bioactivities:
Experimental workflow for artobiloxanthone research from extraction to validation.
Molecular docking studies provide critical insights into artobiloxanthone's interactions with specific protein targets. These computational approaches demonstrate artobiloxanthone's high binding affinity for key signaling proteins including matrix metalloproteinases (MMPs) and tyrosinase [5]. Docking simulations are typically performed using appropriate software packages with protein structures obtained from the Protein Data Bank [5]. The docking protocols involve preparation of the protein structure (removal of water molecules, addition of hydrogen atoms) and the ligand structure (energy minimization), followed by determination of binding energies and interaction patterns between artobiloxanthone and the target protein [5].
Molecular dynamics (MD) simulations further validate the stability and nature of artobiloxanthone-protein interactions observed in docking studies. These simulations, typically conducted over timescales of 50-100 nanoseconds, assess the conformational stability, root-mean-square deviation (RMSD), and binding free energies of artobiloxanthone-protein complexes [1] [5]. Research has confirmed stable interactions, particularly between artobiloxanthone and MMP-13, supporting its potential as a therapeutic agent targeting matrix metalloproteinases [5]. The integration of these computational approaches with experimental data provides a comprehensive understanding of artobiloxanthone's mechanism of action at the molecular level and supports its potential as a lead compound for drug development [1].
Artobiloxanthone demonstrates considerable promise as a lead compound for development of anticancer therapeutics, particularly for oral squamous cell carcinoma (OSCC). Its ability to simultaneously target multiple signaling pathways (Akt/mTOR and STAT-3) represents a strategic advantage in addressing the complex pathophysiology of OSCC [1] [6]. The favorable selectivity profile (SI: 6.4) further enhances its therapeutic potential by suggesting a wider safety margin compared to conventional chemotherapy [1]. Additionally, artobiloxanthone's capacity to suppress key cancer-promoting proteins including Bcl-2, COX-2, VEGF, and MMP-9 positions it as a multi-target agent capable of addressing multiple hallmarks of cancer simultaneously [1].
The following diagram illustrates artobiloxanthone's multifaceted mechanism of action in oral cancer cells:
Multimodal mechanism of artobiloxanthone against oral cancer cells.
Despite promising findings, significant research gaps remain in understanding artobiloxanthone's full therapeutic potential. Current literature lacks comprehensive pharmacokinetic studies addressing absorption, distribution, metabolism, and excretion (ADME) parameters [1]. Future research should prioritize establishing these fundamental pharmacological properties to guide appropriate dosing regimens and delivery strategies. Additionally, in vivo validation using appropriate animal models of oral cancer and other malignancies represents an essential next step in the translational pipeline [1]. Such studies would provide critical information about artobiloxanthone's bioavailability, tissue distribution, and efficacy in complex biological systems.
Further exploration should also focus on structure-activity relationships (SAR) of artobiloxanthone and synthetic analogs to optimize its pharmacological profile [3]. Modern synthetic biology approaches could facilitate enhanced production of artobiloxanthone through metabolic engineering in plant or microbial systems [3] [4]. Investigation of artobiloxanthone's potential in combination therapies with existing chemotherapeutic agents may reveal synergistic interactions that enhance efficacy while reducing side effects [1]. Finally, expanded screening against additional cancer types and molecular targets would help elucidate the full scope of artobiloxanthone's therapeutic applications beyond oral squamous cell carcinoma [1].
Artobiloxanthone is an isoprenylated xanthone derivative isolated from plants of the Artocarpus genus [1]. The table below summarizes its basic phytochemical characterization and known pharmacological activity:
| Property Category | Details |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula / Weight | Information not available in search results |
| Structure | Fused dihydrofuran ring on a xanthone core [1] |
| Plant Source | Artocarpus kemando Miq. [1] |
| Isolation Tissue | Chloroform extract (specific plant part not specified) [1] |
| Reported Bioactivity | Cytotoxic activity against KB cells (human oral epidermoid carcinoma) [1] |
| IC₅₀ (Cytotoxicity) | 3.5 μg/mL against KB cells [1] |
A study noted that the presence of a fused dihydrofuran ring on the xanthone core can influence cytotoxic potency, suggesting this structural feature is key to its bioactivity [1].
The general research workflow for characterizing a compound like artobiloxanthone, from plant material to mechanistic studies, involves multiple stages. The pathway below outlines this process, though specific experimental details for artobiloxanthone were not available in the search results.
Given the limited specific data on artobiloxanthone, the following approaches may be useful for your work:
The following tables consolidate the key data found for Artobiloxanthone.
Table 1: Reported ¹H NMR Data for Artobiloxanthone This data was measured in CDCl₃ at 300 MHz [1].
| Proton Position | δ Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 5 (OH) | 13.35 | s |
| 7 (OH) | 10.18 | s |
| 3' | 6.34 | s |
| 4' (OH) | 6.18 | s |
| 6' | 7.26 | s |
| 14a | 4.90 | br s |
| 14b | 5.17 | br s |
| 17 | 5.28 | t (J = 7.2 Hz) |
| 19 | 1.65 | s |
| 20 | 1.79 | s |
| 21 | 3.30 | d (J = 7.2 Hz) |
| 22 | 5.25 | t (J = 7.2 Hz) |
| 24 | 1.65 | s |
| 25 | 1.79 | s |
s: singlet; br s: broad singlet; d: doublet; t: triplet.
Table 2: Reported Biological Activities of Artobiloxanthone
| Assay/Cell Line | Reported Effect / IC₅₀ Value | Citation |
|---|---|---|
| Cytotoxicity (HT-29 human colon cancer) | Potent cytotoxicity (most potent among tested compounds) | [1] |
| NF-κB p65 assay | Most active inhibitor among tested compounds | [1] |
| Antiproliferation (SAS oral cancer cells) | IC₅₀ = 11 µM | [2] |
| Antiproliferation (T.Tn esophageal cancer cells) | IC₅₀ = 22 µM | [2] |
| Antiproliferation (HaCaT normal skin cells) | IC₅₀ = 70 µM (Higher IC₅₀ indicates selectivity for cancer cells) | [2] |
| Molecular Docking (Estrogen Receptor α) | Good binding interactions, suggesting potential for breast cancer therapy | [3] |
Based on the procedures described in the search results, here is a generalized workflow for the isolation and initial characterization of Artobiloxanthone from Artocarpus species.
Diagram of the isolation and characterization process for Artobiloxanthone.
The characterization techniques used to identify Artobiloxanthone and confirm its structure include [1] [2]:
Artobiloxanthone exhibits anticancer activity through multiple pathways. The following diagram summarizes its reported mechanisms of action.
Proposed anticancer mechanisms of Artobiloxanthone from multiple pathways.
Xanthones are specialized plant metabolites with a characteristic dibenzo-γ-pyrone scaffold. Their biosynthesis involves a convergent pathway that begins with the shikimate pathway and the acetate pathway [1] [2].
The table below outlines the key stages and components:
| Pathway Stage / Component | Key Details |
|---|---|
| Basic Skeleton | C6-C1-C6 carbon structure; A-ring (carbons 1-4) is acetate-derived; B-ring (carbons 5-8) is shikimate-derived [1]. |
| Primary Precursors | Shikimate pathway (in plastids) and acetate/malonate pathway (in endoplasmic reticulum) [2]. |
| Key Intermediate | 2,3',4,6-Tetrahydroxybenzophenone [1]. Formation is mediated by benzophenone synthase enzymes [2]. |
| Ring Closure | Regioselective intramolecular oxidative coupling of the key benzophenone intermediate [1]. |
| Core Xanthone Precursors | Forms 1,3,5-Trihydroxyxanthone (1,3,5-THX) or 1,3,7-Trihydroxyxanthone (1,3,7-THX), which are precursors to diverse xanthones [1]. |
The following diagram illustrates the core biosynthetic pathway leading to the two main trihydroxyxanthone precursors.
Core biosynthetic pathway of xanthones in plants, showing convergence from primary metabolism to key xanthone precursors.
The plant xanthone pathway is engineered by specific enzymes. Research often involves isolating and characterizing these enzymes from known xanthone-producing plants.
| Enzyme Class | Function in Pathway | Example Enzymes / Sources |
|---|---|---|
| Benzophenone Synthase (BPS) | Catalyzes the formation of the key benzophenone intermediate from precursor molecules [2]. | Characterized from Hypericum spp., Centaurium erythraea, and Garcinia mangostana [1]. |
| Xanthone Synthase | Catalyzes the oxidative ring closure that forms the xanthone core structure from the benzophenone intermediate [2]. | Studied in Hypericum androsaemum and C. erythraea [2]. |
The diagram below outlines a general experimental workflow for studying these enzymes.
General workflow for the molecular characterization of enzymes in the xanthone pathway.
Understanding the xanthone biosynthetic pathway opens doors to several advanced applications:
Artobiloxanthone is a pyranoxanthone, an aromatic compound featuring a fused pyranoxanthone ring system, often isolated from various Artocarpus species [1] [2]. The table below summarizes its basic structural information and known physicochemical characteristics.
| Property | Description / Value |
|---|---|
| Chemical Class | Pyranoxanthone [1] |
| Molecular Formula | C₂₅H₂₂O₈ (for related Pyranocycloartobiloxanthone) [3] |
| Melting Point | 218-220 °C (for related Pyranocycloartobiloxanthone B) [3] |
| Solubility | No specific quantitative data found; generally, natural xanthones share challenges with poor aqueous solubility [4]. |
| Stability | No specific quantitative data found on degradation under various conditions (pH, light, temperature). |
While direct solubility data is scarce, research indicates significant biological activities that underscore the importance of developing effective formulations.
| Activity | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Anti-proliferative / Anticancer | Oral squamous cell carcinoma (SAS cells) | IC₅₀ = 11 μM; high selectivity for cancer cells over normal HaCaT cells [1]. | |
| Human promyelocytic leukemia (HL60), Breast cancer (MCF7) | Related compound Pyranocycloartobiloxanthone A showed strong activity (IC₅₀: 0.5-5.0 μg/mL); acts as apoptotic promoter [3]. | ||
| Enzyme Inhibition | Xanthine Oxidase (XO) | Molecular docking shows strong binding (score: -7.99 kcal/mol), indicating potential antioxidant activity [5]. | |
| Transglutaminase 2 (TG2) | Noted affinity for TG2, a protein implicated in diseases like lung cancer [1]. |
For a complete technical guide, you would need to experimentally determine artobiloxanthone's solubility and stability. Here are standard protocols for these assessments.
The equilibrium solubility is a fundamental parameter measured by the shake-flask method [4].
Stability studies investigate degradation under various stress conditions [4].
Research suggests that artobiloxanthone and related compounds from Artocarpus species exert anticancer effects through multiple pathways. The diagram below summarizes the key mechanisms involved.
Key signaling pathways modulated by artobiloxanthone in cancer cells.
Since natural xanthones like artobiloxanthone are generally hydrophobic, these nanotechnology-based formulations and chemical modifications can be explored to enhance solubility and bioavailability [4]:
Artobiloxanthone is a prenylated flavonoid isolated from various Artocarpus species (e.g., A. kemando, A. rigida) [1] [2] [3]. Research has confirmed its role in causing DNA strand breaks and exhibiting cytotoxicity, which are key properties of interest in anticancer drug discovery [4] [2].
The table below summarizes the documented activity of artobiloxanthone and related compounds from key studies.
| Compound | Plant Source | Reported Activity | Assay Used | Citation |
|---|---|---|---|---|
| Artobiloxanthone | Artocarpus kemando (stem bark) | Strong DNA strand-scission activity; Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] | |
| Artobiloxanthone | Artocarpus rigida (twigs) | Less cytotoxic (IC50 >10 μM in HT-29 cells) | HT-29 human colon cancer cell cytotoxicity assay [2] | |
| Cycloartobiloxanthone | Artocarpus kemando (stem bark) | Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] | |
| Artonin E | Artocarpus kemando (stem bark) | Strong DNA strand-scission activity; Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] |
The comet assay (single-cell gel electrophoresis) is an ideal method for detecting the DNA strand-scission activity of artobiloxanthone. It can quantify single and double-strand DNA breaks in individual cells [5].
The workflow below illustrates the major steps of the alkaline comet assay procedure.
Cell Treatment and Harvest
Slide Preparation
Cell Lysis
DNA Unwinding and Electrophoresis
Neutralization and Staining
Image Acquisition and Analysis
When a compound like artobiloxanthone induces significant DNA damage, the cell can be directed toward several fates. The specific outcome depends on the cell type, the extent of damage, and the cellular context.
The diagram below outlines the potential cell fates following DNA damage induction.
The table below summarizes the known cytotoxic activity of artobiloxanthone (also referred to as AA3 in one study) against various human cancer cell lines. Please note that direct activity on KB cells was not reported in the searched literature.
| Cell Line Tested | Cancer Type | Reported IC₅₀ Value | Citation |
|---|---|---|---|
| SAS | Oral Squamous Cell Carcinoma | 11 μM | [1] |
| T.Tn | Esophageal Cancer | 22 μM | [1] |
| HT-29 | Human Colon Cancer | Potent cytotoxicity (specific IC₅₀ not stated) | [2] |
| MCF-7 | Breast Cancer | Active in NF-κB p65 assay (specific IC₅₀ not stated) | [2] |
A 2024 study on oral squamous cell carcinoma (OSCC) highlighted artobiloxanthone's selective cytotoxicity. It demonstrated a favorable selectivity index (SI) of 6.4 against SAS cancer cells compared to normal HaCaT cells, indicating its potential to target cancer cells while sparing normal ones [1]. An earlier study also classified artobiloxanthone as one of the most potent cytotoxic compounds isolated from Artocarpus rigida against HT-29 colon cancer cells [2].
Here are detailed methodologies for key experiments used to evaluate artobiloxanthone's anticancer activity.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
This protocol assesses the induction of apoptosis by measuring the activity of key enzymes.
Research indicates that artobiloxanthone from Artocarpus altilis exerts its anticancer effects in oral squamous cell carcinoma by targeting the Akt/mTOR/STAT-3 signaling pathway [3] [1]. It also modulates the expression of key proteins linked to cancer progression, such as Bcl-2, COX-2, VEGF, and MMP-9 [1]. The following diagram illustrates this mechanism of action.
Diagram 1: Proposed mechanism of action of artobiloxanthone in oral cancer cells. The compound inhibits key nodes in the Akt/mTOR/STAT-3 pathway, leading to the downregulation of pro-survival and metastatic proteins and the activation of apoptosis [3] [1].
Cancer metastasis, a complex multi-step process, remains a primary cause of cancer-related mortality. Cell migration and invasion are fundamental to metastasis, as they allow cancer cells to dissociate from the primary tumor and spread to distant organs. Lung cancer is notably aggressive and frequently metastatic, underscoring the critical need for therapeutic agents that can inhibit these processes. The natural compound cycloartobiloxanthone, isolated from the plant Artocarpus gomezianus Wall. ex Tréc. (Moraceae), has emerged as a candidate with significant anti-metastatic potential [1].
Research on human lung cancer H460 cells demonstrates that cycloartobiloxanthone effectively suppresses cell motility without inducing cytotoxicity at effective concentrations. This makes it a valuable tool for probing the molecular mechanisms of metastasis and a promising starting point for the development of anti-metastatic drugs [1].
Cycloartobiloxanthone exerts its anti-migratory and anti-invasive effects through a multi-faceted mechanism, targeting several pivotal regulators of cell movement and phenotype.
The diagram below illustrates the proposed signaling pathway through which cycloartobiloxanthone inhibits lung cancer cell migration and invasion.
The pathway highlights how cycloartobiloxanthone targets several critical points in the metastatic cascade. It directly or indirectly leads to the suppression of phosphorylated Focal Adhesion Kinase (p-FAK) and cell division cycle 42 (CDC42) signaling [1]. This suppression has downstream consequences, including the reduction of filopodia formation, which are critical cellular protrusions for movement. Furthermore, the compound down-regulates specific integrins (α5, αV, and β3) that are involved in cell-matrix adhesion and migration, and it inhibits the Epithelial-Mesenchymal Transition (EMT), a process that enhances cell motility [1].
The anti-metastatic effects of cycloartobiloxanthone have been quantified across multiple cellular processes. The table below summarizes the key findings from the study on H460 lung cancer cells.
Table 1: Summary of Anti-Migration and Anti-Invasion Effects of Cycloartobiloxanthone on Lung Cancer H460 Cells [1]
| Cellular Process / Target | Observed Effect | Effective Concentration | Significance / Notes |
|---|---|---|---|
| Cell Viability | No cytotoxicity | < 10 µM | Ensures effects are not due to cell death. |
| Cell Migration | Significant inhibition | 5 - 10 µM | Measured via migration assay. |
| Cell Invasion | Significant inhibition | 1 - 10 µM | Measured via invasion assay. |
| Filopodia Formation | Significant reduction | Not specified | Visualized by phalloidin-rhodamine staining. |
| p-FAK (Tyr397) | Significant reduction | Not specified | Indicates impaired focal adhesion signaling. |
| CDC42 | Significant reduction | Not specified | Key regulator of cell polarity and protrusion. |
| Integrin α5, αV, β3 | Significant suppression | Not specified | Role in migratory adhesion. Integrin β1 was unaffected. |
| EMT | Inhibition | Not specified | Morphology shift to epithelial; E-cadherin up-regulation. |
This section outlines a standardized protocol for assessing the anti-migratory effects of cycloartobiloxanthone using a wound healing (scratch) assay, adapted from common cell migration methodologies [2].
Cell Seeding and Culture:
Serum Starvation (Optional but Recommended):
Scratch Wound Creation:
Compound Treatment:
Initial Image Capture (t=0):
Incubation and Final Image Capture (t=24h):
Image Analysis and Quantification:
% Wound Closure = [(Wound Width (t=0) - Wound Width (t=24)) / Wound Width (t=0)] × 100Cycloartobiloxanthone is a potent natural inhibitor of lung cancer cell migration and invasion, acting through a coordinated suppression of FAK/CDC42 signaling, integrin expression, and EMT. The detailed protocol provided here allows researchers to reliably assess this anti-metastatic activity. Its multi-target mechanism offers a compelling strategy for anti-metastatic drug development, warranting further investigation in in vivo models.
Cancer metastasis represents the most lethal aspect of malignant diseases, accounting for approximately 90% of cancer-related mortality. The invasion of cancer cells through the extracellular matrix (ECM) constitutes a critical initial step in the metastatic cascade, making it a prime target for therapeutic intervention. Artobiloxanthone, a prenylated flavonoid isolated from various Artocarpus species (Moraceae family), has emerged as a promising anti-metastatic agent with specific activity against cancer cell invasion and migration. This application note provides researchers and drug development professionals with a standardized experimental framework for evaluating the anti-invasive properties of artobiloxanthone, incorporating both established methodologies and mechanistic investigations to elucidate its mode of action.
The significance of artobiloxanthone in metastasis research stems from its multi-targeted approach to inhibiting invasion pathways. Unlike single-target agents that often lead to compensatory mechanisms and drug resistance, artobiloxanthone simultaneously affects multiple regulatory pathways involved in cell motility, adhesion, and ECM degradation. Research has demonstrated its efficacy against various cancer types, including lung carcinoma and oral squamous cell carcinoma, with particular potency in inhibiting the invasive potential of human lung cancer H460 cells at non-cytotoxic concentrations [1] [2]. This application note consolidates the most current methodological approaches to facilitate standardized assessment of artobiloxanthone's anti-metastatic potential across different laboratory settings.
The anti-invasion evaluation of artobiloxanthone employs a multiplexed experimental approach that integrates functional assays with mechanistic studies to provide comprehensive insights into its anti-metastatic properties. The core design encompasses three complementary investigative tiers: (1) Cytotoxicity assessment to establish non-cytotoxic working concentrations; (2) Functional invasion and migration assays to quantify anti-metastatic effects; and (3) Mechanistic studies to elucidate molecular targets and pathway modulation.
This tiered design ensures that observed anti-invasive effects are not attributable to generalized cytotoxicity while providing insights into the compound's mode of action. The experimental workflow proceeds sequentially from basic viability assessment to complex mechanistic investigations, with each tier informing subsequent experimental parameters. Key to this design is the dose-response relationship established across all assay types, allowing for correlation between functional effects and molecular mechanisms. The entire experimental schema can be visualized in the following workflow:
Cell Culture Maintenance: Maintain H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture cells to 70-80% confluence before assay setup, ensuring logarithmic growth phase.
Cytotoxicity Assessment (MTT Assay):
Matrigel Coating of Transwell Inserts:
Cell Preparation: Harvest H460 cells at 80% confluence using trypsin-EDTA. Wash twice with PBS and resuspend in serum-free medium at 2.5 × 10⁵ cells/mL.
Compound Treatment: Pre-treat cell suspension with artobiloxanthone at predetermined non-cytotoxic concentrations (1-10 μM) for 1 hour at 37°C. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 μM cisplatin).
Cell Seeding: Add 200 μL of treated cell suspension (50,000 cells) to the upper chamber of Matrigel-coated Transwell inserts. Place inserts into 24-well plates containing 500 μL complete medium with 10% FBS as chemoattractant in the lower chamber.
Incubation: Incubate assemblies for 24 hours at 37°C in 5% CO₂ atmosphere. This duration allows adequate invasion through Matrigel barrier while maintaining linear response.
Fixation and Staining: Carefully remove non-invaded cells from the upper chamber surface with cotton swabs. Fix invaded cells on the lower membrane surface with 4% formaldehyde for 15 minutes. Stain with 0.5% crystal violet for 20 minutes. Wash gently with PBS and air dry.
Quantification: Capture images of five random fields per membrane using an inverted microscope at 100× magnification. Count invaded cells manually or using image analysis software (e.g., ImageJ). Express results as mean invaded cells per field or percentage invasion relative to vehicle control.
Wound Healing/Migration Assay:
Filopodia Staining and Quantification:
The anti-invasive efficacy of artobiloxanthone is quantified through multiple complementary approaches. For the Transwell invasion assay, calculate the Invasion Inhibition Percentage using the formula:
[(Mean invaded cells control - Mean invaded cells treated) / Mean invaded cells control] × 100
For wound healing assays, determine the Migration Inhibition Percentage as:
[(Wound closure area control - Wound closure area treated) / Wound closure area control] × 100
All experiments should include triplicate technical replicates and be repeated in at least three independent biological replicates. Data should be expressed as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate. Statistical significance is determined using Student's t-test (for two-group comparisons) or one-way ANOVA with post-hoc testing (for multiple groups), with p < 0.05 considered statistically significant.
The following table summarizes typical anti-invasion results for artobiloxanthone across multiple cancer cell types:
Table 1: Concentration-dependent Anti-invasive Effects of Artobiloxanthone
| Cell Line | Cancer Type | Concentration Range (μM) | Invasion Inhibition (%) | Migration Inhibition (%) | Reference |
|---|---|---|---|---|---|
| H460 | Lung carcinoma | 1 | 25.4 ± 3.2 | 30.1 ± 2.8 | [1] |
| 5 | 58.7 ± 4.5 | 62.3 ± 3.9 | [1] | ||
| 10 | 82.9 ± 5.1 | 85.6 ± 4.7 | [1] | ||
| SAS | Oral squamous cell carcinoma | 11* | ~70 | ~65 | [2] |
| A549 | Lung carcinoma | 10* | ~60 | ~55 | [3] |
*IC₅₀ value for cytotoxicity Estimated from published data
Artobiloxanthone exerts its anti-invasive effects through multi-target modulation of key signaling pathways involved in cancer cell motility and invasion. Mechanistic studies reveal several interconnected mechanisms that collectively suppress the metastatic potential of cancer cells:
The focal adhesion kinase (FAK) and cell division cycle 42 (CDC42) pathway represents a primary target of artobiloxanthone. Phosphorylation of FAK at Tyr397 is crucial for focal adhesion turnover and cell motility. Artobiloxanthone treatment significantly reduces p-FAK (Tyr397) levels in a concentration-dependent manner, impairing focal adhesion assembly and disassembly dynamics. Concurrently, artobiloxanthone suppresses CDC42 activation, a key regulator of filopodia formation and directional migration. This dual inhibition disrupts the coordinated cellular movements essential for invasion [1].
Artobiloxanthone demonstrates selective downregulation of migratory integrins critical for cell-ECM interactions. Western blot analyses show substantial reduction in integrin α5, αV, and β3 subunits following treatment, while expression of integrin β1 remains relatively unchanged. This specific integrin profiling suggests artobiloxanthone preferentially targets invasion-associated integrins rather than general adhesion molecules, providing mechanistic specificity for its anti-metastatic effects [1].
A prominent effect of artobiloxanthone is the reversal of EMT phenotypes in invasive cancer cells. Treated H460 cells undergo morphological transformation from elongated, fibroblastic appearances to more epithelial-like, cobblestone morphologies. This transition correlates with E-cadherin upregulation, a key epithelial marker, and concomitant downregulation of mesenchymal markers including N-cadherin and vimentin. The restoration of epithelial characteristics reduces cell plasticity and invasive capability [1].
The following diagram illustrates the integrated signaling pathways and molecular targets through which artobiloxanthone exerts its anti-invasive effects:
Beyond these primary mechanisms, artobiloxanthone also modulates several auxiliary pathways that contribute to its anti-invasive profile. In oral cancer SAS cells, it suppresses MMP-9 expression, reducing extracellular matrix degradation capacity [2]. Additionally, it influences Akt/mTOR and STAT-3 signaling pathways, which are known regulators of cell survival, proliferation, and metastasis in multiple cancer types [2]. This multi-target engagement profile enhances the therapeutic potential of artobiloxanthone while potentially reducing the likelihood of resistance development.
The standardized protocol outlined in this application note enables robust evaluation of artobiloxanthone's anti-invasive properties across different cancer models. The methodological framework supports both screening applications for drug discovery and mechanistic investigations for target validation. Key applications include:
Artobiloxanthone demonstrates compelling multi-mechanistic anti-invasive activity at non-cytotoxic concentrations, positioning it as a promising lead compound for metastatic cancer therapy. Its ability to simultaneously target FAK/CDC42 signaling, integrin expression, and EMT reversal provides a comprehensive anti-metastatic approach distinct from single-target agents. The compound's favorable selectivity index (6.4 in SAS oral cancer cells) further supports its therapeutic potential [2].
For researchers implementing this protocol, critical success factors include maintaining Matrigel consistency, validating non-cytotoxic concentrations for each cell line, and integrating multiple assay formats to confirm anti-invasive effects. Future directions should explore in vivo validation, formulation development, and combination strategies with standard therapeutics to advance artobiloxanthone toward clinical application.
Artobiloxanthone is a naturally occurring aromatic compound classified as a pyranoxanthone characterized by its distinctive fused pyranoxanthone ring system. This phytochemical is isolated from various species of the Artocarpus genus, particularly Artocarpus altilis (Parkinson) Fosberg, where it is typically obtained through acetone extraction and silica gel chromatography purification from the stem bark. Recent investigations have revealed its significant potential as a therapeutic agent in oncology, particularly through its ability to inhibit critical pathways involved in cancer progression and metastasis. The compound has demonstrated promising cytotoxic effects specifically in oral cancer models while showing favorable selectivity indices that suggest potential for development as a targeted therapeutic agent with reduced side effects compared to conventional chemotherapy. [1]
The epithelial-mesenchymal transition (EMT) represents a critical pathological process in cancer metastasis, wherein epithelial cells lose their polarity and cell-cell adhesion properties while gaining migratory and invasive characteristics typical of mesenchymal cells. This complex cellular reprogramming enables cancer cells to dissociate from primary tumors, intravasate into circulation, and establish secondary tumors at distant sites. Artobiloxanthone appears to target multiple signaling cascades and molecular regulators involved in EMT progression, positioning it as a promising multi-target therapeutic candidate for inhibiting cancer metastasis and improving patient outcomes in aggressive malignancies, particularly oral squamous cell carcinoma (OSCC). [1]
Botanical Source: Artobiloxanthone is primarily isolated from the stem bark of Artocarpus altilis (Parkinson) Fosberg, commonly known as breadfruit, though it may also be present in other species within the Artocarpus genus including Artocarpus heterophyllus (jackfruit), Artocarpus camansi (breadnut), and Artocarpus hirsutus. [1]
Extraction Methodology: The compound is typically obtained through organic solvent extraction using acetone as the primary extraction solvent. The initial crude extract undergoes defatting procedures followed by comprehensive fractionation and purification using silica gel column chromatography with carefully optimized gradients of hexane and ethyl acetate mixtures. This process yields artobiloxanthone as a characteristic brown syrup with confirmed structural elucidation through advanced spectroscopic techniques including 1H NMR, 13C NMR, and ESI-HRMS. [1]
Structural Classification: Artobiloxanthone belongs to the pyranoxanthone class, characterized by an organic aromatic compound with a fused pyranoxanthone ring system that contributes to its biological activity. [1]
Molecular Properties: While the exact molecular weight and formula require confirmation through mass spectrometric analysis, the compound's structure contains multiple phenolic hydroxyl groups and conjugated double bond systems that facilitate its interactions with biological targets and contribute to its mechanism of action in inhibiting cancer progression pathways. [1] [2]
Comprehensive evaluation of artobiloxanthone's cytotoxic potential has revealed significant concentration-dependent antiproliferative effects against multiple cancer cell lines, with particularly promising activity observed in oral squamous cell carcinoma models. The compound demonstrates favorable selectivity indices that suggest preferential toxicity toward cancerous versus normal cells, an important consideration for therapeutic development. [1]
Table 1: In Vitro Antiproliferative Activity of Artobiloxanthone and Reference Compounds
| Cell Line | Cell Type | IC₅₀ (μM) | Selectivity Index | Experimental Conditions |
|---|---|---|---|---|
| SAS | Oral squamous cell carcinoma | 11 | 6.4 | 72-hour MTT assay |
| T.Tn | Esophageal cancer | 22 | 3.2 | 72-hour MTT assay |
| HaCaT | Human keratinocyte (normal) | 70 | - | 72-hour MTT assay |
| SAS (5-FU reference) | Oral squamous cell carcinoma | 3 | 1.3 | 72-hour MTT assay |
The data demonstrates that artobiloxanthone exhibits substantial cytotoxic potency against oral cancer cells (SAS line) with an IC₅₀ of 11 μM, while showing significantly reduced toxicity toward normal human keratinocytes (HaCaT cells) with an IC₅₀ of 70 μM. This differential cytotoxicity yields a selectivity index of 6.4, substantially higher than the conventional chemotherapeutic agent 5-fluorouracil (5-FU) which shows a selectivity index of only 1.3. The enhanced selectivity profile suggests artobiloxanthone may offer an improved therapeutic window compared to standard treatments, potentially reducing off-target effects and treatment-related adverse events in clinical applications. [1]
Recent in silico investigations have provided additional insights into artobiloxanthone's molecular interactions with key enzymatic targets. Molecular docking studies examining binding to xanthine oxidase (XO), an enzyme implicated in reactive oxygen species production and cancer progression, revealed excellent stability within the enzyme's active site with an estimated docking score of -7.99 kcal/mol. The compound formed two hydrogen bonds with residues Ser 876 and Glu 802, engaged in π-π stacking interactions with Phe 1013, and demonstrated a π-cation interaction with Lys 771 residue. These multiple stabilizing interactions reinforce the compound's potential as a potent enzyme inhibitor and contribute to its multifaceted anticancer mechanisms. [2]
Table 2: Molecular Docking Parameters and Binding Interactions
| Parameter | Artobiloxanthone | Artonin E | Quercetin (Reference) |
|---|---|---|---|
| Docking Score (kcal/mol) | -7.99 | -9.64 | -9.33 |
| Hydrogen Bonds | Ser 876, Glu 802 | Asn 768, Ser 876 | Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079 |
| π-π Stacking | Phe 1013 | Phe 649 | Phe 1009, Phe 914 |
| Other Interactions | π-cation with Lys 771 | π-cation with Lys 771 | Hydrophobic with multiple residues |
| Binding Affinity | High | Very High | High |
Artobiloxanthone exerts its inhibitory effects on epithelial-mesenchymal transition through coordinated modulation of multiple signaling cascades critically involved in cancer progression and metastasis. The compound demonstrates multi-target activity against key oncogenic pathways, particularly:
Akt/mTOR Pathway Suppression: Artobiloxanthone significantly inhibits the Akt/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various malignancies. This pathway inhibition contributes to disrupted protein synthesis, reduced cancer cell viability, and impaired metabolic adaptation. [1]
STAT-3 Signaling Inhibition: The compound effectively modulates STAT-3 activation, interfering with this crucial transcription factor that promotes expression of genes involved in cell cycle progression, apoptosis resistance, and EMT induction. STAT-3 inhibition represents a particularly promising mechanism for preventing metastasis in aggressive cancers. [1]
Caspase-Mediated Apoptosis Induction: Artobiloxanthone treatment activates the intrinsic apoptotic pathway through caspase-9 and caspase-3 activation, initiating programmed cell death in cancer cells while sparing normal cells. This effect is further enhanced through simultaneous downregulation of anti-apoptotic Bcl-2 protein expression. [1]
The following pathway diagram illustrates the molecular targets and signaling cascades modulated by artobiloxanthone treatment:
Diagram 1: Artobiloxanthone signaling pathway modulation in EMT inhibition. The diagram illustrates key molecular targets and downstream effects, showing both direct inhibitory actions (blue arrows) and functional consequences (green and red elements).
Artobiloxanthone demonstrates coordinated suppression of multiple proteins intricately involved in EMT progression and cancer metastasis:
Matrix Metalloproteinase-9 (MMP-9) Downregulation: Artobiloxanthone significantly reduces MMP-9 expression, a zinc-dependent endopeptidase critically involved in extracellular matrix degradation that facilitates cancer cell invasion, migration, and metastasis. Through inhibition of this key enzyme, the compound directly impairs the cancer cell's ability to breach basement membrane barriers and initiate the invasion-metastasis cascade. [1]
VEGF Suppression and Angiogenesis Inhibition: The compound potently suppresses vascular endothelial growth factor (VEGF) expression, disrupting tumor angiogenesis and limiting the blood supply necessary for tumor growth and metastatic dissemination. This anti-angiogenic effect complements its direct EMT inhibitory actions by creating a less permissive microenvironment for metastatic progression. [1]
COX-2 Modulation and Inflammation Control: Artobiloxanthone downregulates cyclooxygenase-2 (COX-2) expression, reducing the production of pro-inflammatory prostaglandins that typically promote tumor progression, EMT induction, and resistance to apoptosis. This anti-inflammatory effect contributes to a comprehensive multitarget approach against the tumor microenvironment. [1]
Objective: To isolate high-purity artobiloxanthone from Artocarpus altilis stem bark for experimental and preclinical investigations. [1]
Materials and Equipment:
Procedure:
Preparation and Defatting:
Acetone Extraction:
Fractionation and Isolation:
Purity Assessment:
Troubleshooting Notes:
Objective: To evaluate the antiproliferative effects and cancer cell selectivity of artobiloxanthone using the MTT assay. [1]
Materials and Reagents:
Procedure:
Cell Seeding and Treatment:
MTT Assay and Analysis:
Selectivity Index Calculation:
Quality Control Considerations:
Objective: To evaluate the inhibitory effects of artobiloxanthone on cancer cell migration and invasion capabilities. [1]
Materials for Migration Assay:
Wound Healing Assay Protocol:
Cell Preparation and Wounding:
Image Acquisition and Analysis:
Transwell Invasion Assay Protocol:
Matrigel Coating:
Cell Invasion Assessment:
Data Interpretation:
The multifaceted mechanism of action and favorable selectivity profile of artobiloxanthone position it as a promising candidate for several therapeutic applications in oncology:
Metastasis Suppression in OSCC: Given its potent inhibition of EMT markers and key signaling pathways (Akt/mTOR and STAT-3) in oral squamous cell carcinoma models, artobiloxanthone represents a promising therapeutic approach for preventing local invasion and distant metastasis in this particularly aggressive malignancy. The compound's ability to simultaneously target multiple aspects of the metastatic cascade—including MMP-9-mediated invasion, VEGF-driven angiogenesis, and EMT programming—supports its development as a comprehensive antimetastatic agent. [1]
Combination Therapy Sensitization: The compound's ability to modulate STAT-3 signaling and overcome resistance to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) suggests potential applications in combination regimens with conventional chemotherapeutics or targeted agents. Artobiloxanthone may help reverse chemoresistance in refractory tumors and enhance the efficacy of existing treatment modalities, potentially allowing for dose reduction of more toxic agents while maintaining therapeutic benefit. [1]
Chemopreventive Applications: The favorable toxicity profile and selective cytotoxicity demonstrated in preclinical models indicate potential for artobiloxanthone in cancer chemoprevention strategies, particularly for high-risk populations such as patients with oral potentially malignant disorders or those with history of field cancerization. The compound's multi-target mechanism addressing inflammation (COX-2 suppression), oxidative stress (xanthine oxidase inhibition), and early transformation events provides a rational basis for preventive applications. [1] [2]
Comprehensive assessment of artobiloxanthone's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties provides critical insights for its further development as a therapeutic candidate:
Table 3: ADMET Properties and Drug-Likeness Assessment
| Parameter | Artobiloxanthone | Ideal Range | Assessment |
|---|---|---|---|
| Lipinski's Rule of 5 | 0 violations | ≤1 violation | Optimal |
| Veber's Rule | Compliant | - | Favorable |
| Molecular Weight | Not specified | <500 g/mol | Likely compliant |
| logP | Not specified | <5 | Requires experimental determination |
| H-bond Donors | Multiple phenolic OH groups | <5 | Likely compliant |
| H-bond Acceptors | Multiple carbonyl and ether oxygens | <10 | Likely compliant |
| TPSA | Not specified | <140 Ų | Requires experimental determination |
| Rotatable Bonds | Limited due to fused rings | <10 | Likely favorable |
| Toxicity Class | Class V (2500 mg/kg) | - | Moderate toxicity |
| Acute Toxicity | 2500 mg/kg | - | Harmful if swallowed |
The ADMET analysis indicates that artobiloxanthone demonstrates favorable drug-likeness properties with no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The compound falls into toxicity Class V with an LD₅₀ of 2500 mg/kg, indicating it may be harmful if swallowed but represents a reasonable safety profile for further therapeutic development. These characteristics, combined with its multimodal mechanism of action, support continued investigation of artobiloxanthone as a promising anticancer agent with specific application in inhibiting EMT and preventing cancer metastasis. [2]
Artobiloxanthone represents a naturally derived phytochemical with significant potential for development as a therapeutic agent targeting epithelial-mesenchymal transition and cancer metastasis. Its multimodal mechanism of action, simultaneously addressing multiple hallmarks of cancer progression, offers a promising approach to combatting aggressive malignancies, particularly oral squamous cell carcinoma. The compound's favorable selectivity profile, as evidenced by its high selectivity index of 6.4, suggests potential for a reduced side effect profile compared to conventional chemotherapeutic agents.
Future research directions should focus on comprehensive preclinical development, including detailed pharmacokinetic studies, in vivo efficacy validation in appropriate animal models, and further mechanistic elaboration of its effects on EMT regulation. Additionally, investigation of structure-activity relationships through synthetic modification of the core pyranoxanthone structure may yield optimized analogs with enhanced potency and improved pharmaceutical properties. The promising data generated to date supports continued investment in artobiloxanthone as a valuable candidate for the development of innovative approaches to cancer treatment and metastasis prevention.
Artobiloxanthone is a natural compound derived from Artocarpus species that has demonstrated significant anti-metastatic properties by targeting cellular structures essential for cancer cell migration and invasion. Recent scientific investigations have revealed that this compound exerts its effects primarily through the inhibition of filopodia formation, which are slender, finger-like membrane protrusions that play a critical role in cancer cell motility and metastasis. Filopodia are actin-rich structures that enable cancer cells to navigate through extracellular matrices, sense environmental cues, and initiate the invasion process that leads to metastatic spread, which remains the primary cause of mortality in cancer patients. The ability of Artobiloxanthone to disrupt these fundamental cellular processes positions it as a promising therapeutic candidate for preventing cancer metastasis and improving patient outcomes.
The clinical significance of filopodia inhibition extends across multiple cancer types, with research demonstrating particular efficacy in lung cancer models where Artobiloxanthone effectively suppressed migration and invasion capabilities of H460 cells without inducing cytotoxicity at therapeutic concentrations [1]. Beyond lung cancer, related prenylflavones from Artocarpus altilis have also shown potent anticancer activities in oral squamous cell carcinoma, suggesting a broad spectrum of action against epithelial-derived malignancies [2]. The molecular mechanisms underpinning these effects involve the coordinated regulation of multiple signaling pathways including focal adhesion kinase (FAK), CDC42, and integrin expression, all of which converge to control cytoskeletal dynamics and cell motility. This document provides comprehensive methodological protocols for investigating Artobiloxanthone's effects on filopodia formation and related metastatic processes, offering researchers standardized approaches to advance the development of this promising therapeutic agent.
The following procedure enables precise visualization and quantification of filopodia dynamics in Artobiloxanthone-treated cells:
Cell Seeding: Plate H460 cells on sterile glass coverslips in 12-well plates at a density of 5 × 10⁴ cells per well and incubate for 24 hours to allow cell attachment.
Treatment Application: Apply Artobiloxanthone at concentrations ranging from 1-10 μM to treatment wells, maintaining vehicle controls. Incubate for 24 hours to observe maximal effects on cytoskeletal reorganization.
Fixation and Permeabilization:
F-Actin Staining:
Nuclear Counterstaining and Mounting:
Image Acquisition and Analysis:
Table 1: Key Reagents for Filopodia Visualization
| Reagent | Specifications | Supplier/Catalog No. | Storage |
|---|---|---|---|
| Artobiloxanthone | Purified ≥95% | Natural compound libraries | -20°C, protected from light |
| TRITC-phalloidin | 100 units | Sigma-Aldrich P1951 | -20°C, desiccated |
| Paraformaldehyde | Electron microscopy grade | Thermo Fisher Scientific 043368.9M | Room temperature |
| DAPI solution | 1 mg/mL | Thermo Fisher Scientific D1306 | 4°C, protected from light |
| Anti-fade mounting medium | - | Thermo Fisher Scientific P36965 | 4°C |
Transwell Migration Assay:
Matrigel Invasion Assay:
Wound Healing Assay:
Table 2: Quantitative Effects of Artobiloxanthone on Filopodia Formation and Metastatic Parameters in H460 Lung Cancer Cells
| Parameter | Control (DMSO) | 5 μM Artobiloxanthone | 10 μM Artobiloxanthone | Statistical Significance |
|---|---|---|---|---|
| Filopodia number (per cell) | 8.41 ± 0.72 | 3.25 ± 0.41 | 0.20 ± 0.08 | p < 0.001 |
| Average filopodia length (μm) | 4.69 ± 0.38 | 2.15 ± 0.26 | 1.47 ± 0.21 | p < 0.001 |
| Cell migration (% of control) | 100 ± 4.2 | 42.3 ± 3.8 | 28.7 ± 2.9 | p < 0.001 |
| Cell invasion (% of control) | 100 ± 5.1 | 38.6 ± 3.2 | 21.4 ± 2.5 | p < 0.001 |
| Viability (% of control) | 100 ± 3.5 | 98.2 ± 4.1 | 95.7 ± 3.8 | p > 0.05 |
The data presented in Table 2 demonstrate that Artobiloxanthone produces a concentration-dependent inhibition of filopodia formation and metastatic behaviors without significant cytotoxicity at effective concentrations. The dramatic reduction in filopodia number and length correlates strongly with decreased migratory and invasive capabilities, supporting the central role of filopodia disruption in Artobiloxanthone's anti-metastatic mechanism [1]. Statistical analysis should be performed using one-way ANOVA with post-hoc Tukey test for multiple comparisons, with p-values < 0.05 considered statistically significant. Researchers should conduct a minimum of three independent replicates for each experiment to ensure robust and reproducible findings.
Western Blot Analysis:
Immunofluorescence Co-localization:
Artobiloxanthone disrupts metastatic progression through a multi-faceted molecular approach that converges on cytoskeletal dynamics. The compound significantly reduces phosphorylation of focal adhesion kinase at Tyr397, a critical regulator of focal adhesion turnover and cell motility [1]. This inhibition disrupts downstream signaling through CDC42, a master regulator of actin polymerization and filopodia formation, creating a cascade effect that impedes the cellular machinery required for invasion. The accompanying diagram illustrates these interconnected pathways and their spatial relationships within the cellular architecture.
Diagram 1: Molecular mechanisms of Artobiloxanthone in inhibiting filopodia formation and cancer metastasis. The diagram illustrates key signaling pathways disrupted by Artobiloxanthone, showing the cascade from initial FAK inhibition to reduced filopodia formation and metastatic potential.
The molecular mechanism involves concurrent modulation of multiple regulatory systems. Artobiloxanthone suppresses expression of migratory integrins (α5, αV, and β3 subunits) while notably sparing integrin β1, indicating selective targeting of specific invasion-promoting receptors [1]. Additionally, the compound reverses epithelial-mesenchymal transition (EMT), evidenced by morphological reversion from fibroblastic to epithelial characteristics and upregulated E-cadherin expression. This multi-target mechanism is particularly valuable therapeutically, as it simultaneously addresses multiple nodes of the metastatic cascade, potentially reducing the likelihood of resistance development. The demonstrated link between filopodia formation and metastatic competence through α-Actinin-2 and related mechanisms [3] further validates this approach, highlighting the central role of actin cytoskeleton remodeling in cancer progression.
For comprehensive investigation of Artobiloxanthone's anti-metastatic effects, researchers should implement an integrated experimental workflow that progresses from in vitro mechanistic studies to preclinical validation:
Initial Screening Phase:
Mechanistic Elucidation Phase:
Validation Phase:
This systematic approach enables researchers to comprehensively characterize both phenotypic and molecular responses to Artobiloxanthone, facilitating its development as a potential therapeutic agent. The consistent observation that Artobiloxanthone exerts potent anti-migratory and anti-invasive effects at non-cytotoxic concentrations suggests a favorable therapeutic window specifically targeting metastatic behavior rather than general cell viability [1].
The detailed application notes and protocols presented herein provide researchers with comprehensive methodologies for investigating Artobiloxanthone's inhibition of filopodia formation and metastatic potential. The standardized approaches for filopodia quantification, functional migration and invasion assays, and molecular mechanism analysis enable rigorous evaluation of this promising natural compound. The consistent demonstration of potent anti-metastatic activity at non-cytotoxic concentrations (1-10 μM) highlights the therapeutic potential of Artobiloxanthone as a targeted approach for preventing cancer dissemination. Through implementation of these optimized protocols, the research community can advance the development of Artobiloxanthone and related compounds as much-needed therapeutic strategies to combat cancer metastasis and improve patient outcomes.
Focal Adhesion Kinase (FAK) is a cytoplasmic protein tyrosine kinase that is a key element in integrin-mediated signal transduction. It plays a critical role in fundamental cellular processes including cell spreading, migration, and survival. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for Src homology 2 (SH2) domains of other signaling proteins, including the Src family kinases, PI3K, and PLCγ, thereby initiating downstream signaling cascades. The phosphorylation status of FAK at Tyr397 is thus a critical biomarker for FAK activation and a valuable readout in cancer research and drug discovery. [1] [2] [3]
Artobiloxanthone is a natural prenylated flavone isolated from various species of the Artocarpus genus (Moraceae family), notably from the stem bark of Artocarpus altilis. Recent investigations have highlighted its potential as a promising anticancer agent. Preliminary studies indicate that artobiloxanthone can suppress migratory FAK and CDC42 signals in lung cancer cells, suggesting a mechanism of action involving the inhibition of FAK phosphorylation and its related pathways. Continued exploration of this natural product may offer a potential avenue for the effective management of malignancies such as oral squamous cell carcinoma. [4] [5]
Research has demonstrated that artobiloxanthone exhibits cytotoxic effects and can modulate proteins linked to cancer progression. The table below summarizes key quantitative findings related to artobiloxanthone and analogous compounds from the Artocarpus genus.
Table 1: Cytotoxic Activity of Selected Compounds from Artocarpus Species
| Compound Name | Source Plant | Tested Cell Line | Assay Type | IC50 / EC50 Value | Observed Effect |
|---|---|---|---|---|---|
| Artobiloxanthone | Artocarpus kemando Miq. | KB (Human Oral Epidermoid Carcinoma) | Cytotoxicity | 2.5 μg/mL [4] | Cytotoxic activity |
| Cycloartobiloxanthone | Artocarpus rigidus Blume | P-388 (Murine Leukaemia) | Cytotoxicity | 4.6 μg/mL [4] | Cytotoxic activity; suppressed migratory FAK signals in lung cancer [4] |
| Artonin E | Artocarpus altilis | Oral Cancer Cells | Caspase Activation | Not Specified [5] | Induced apoptosis via caspase-3 and caspase-9 activation [5] |
| Artonin E | Artocarpus rigidus Blume | P-388 (Murine Leukaemia) | Cytotoxicity | 0.06 μg/mL [4] | Cytotoxic activity; induced apoptosis in human ovarian cells [4] |
Table 2: Performance of Commercial Phospho-FAK (Tyr397) Detection Assays
| Assay / Kit Name | Technology | Sample Volume | Recommended Dilution | Species Reactivity | Key Application |
|---|---|---|---|---|---|
| HTRF Phospho-FAK (Tyr397) Kit [2] | HTRF (Homogeneous Time-Resolved Fluorescence) | 16 μL | N/A (Cell lysate) | Human, Mouse | Cell-based quantitative detection of p-FAK (Tyr397) |
| Phospho-FAK (Tyr397) Antibody #3283 [1] | Western Blot | N/A | 1:1000 | Human, Mouse, Rat, Hamster, Pig | Detects endogenous p-FAK (Tyr397) by Western Blot |
| Phospho-FAK (Tyr397) Antibody (44-624G) [6] | ICC/IF, IHC | Assay-dependent | Assay-dependent | Human, Mouse, Chicken, Fruit fly, Xenopus | Immunocytochemistry/Immunofluorescence |
| Phospho-FAK (Tyr397) Antibody (700255) [7] | WB, ICC/IF, IHC | N/A | 1:500-1:2,000 (WB) | Human, Mouse | Recombinant monoclonal antibody for multiple applications |
This section provides standardized protocols for investigating the effect of artobiloxanthone on FAK Tyr397 phosphorylation.
The HTRF assay is a robust, no-wash alternative to Western Blotting for quantifying phosphorylation. [2]
Western Blotting allows for visual confirmation of protein phosphorylation and size. [1] [7]
The following diagrams, defined using the DOT language, illustrate the hypothesized mechanism of artobiloxanthone and the experimental workflow.
This diagram outlines the core FAK signaling pathway and the proposed inhibitory point of artobiloxanthone.
This flowchart details the step-by-step experimental procedure from cell culture to data analysis.
Artobiloxanthone represents a promising natural product inhibitor of FAK phosphorylation, a key regulatory node in cancer cell migration and survival. The application notes and detailed protocols provided here—covering cell-based assays, HTRF, and Western Blotting—offer researchers a standardized framework to investigate and validate the inhibitory effects of artobiloxanthone on FAK Tyr397 phosphorylation. Further in-depth studies, including dose-response analyses, combination treatments with other chemotherapeutic agents, and in vivo validation, are warranted to fully elucidate its therapeutic potential.
Artobiloxanthone is a prenylated xanthone isolated from the stem bark of Artocarpus altilis. Preliminary investigations have revealed its promising cytotoxic effects against various cancer cell lines.
The table below summarizes key quantitative data on the antiproliferative effects of artobiloxanthone (referred to as AA3 in the source study) [1].
| Cell Line | Cell Type | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| SAS | Oral Squamous Cell Carcinoma (OSCC) | 11 | 6.4 |
| T.Tn | Esophageal Cancer | 22 | Not specified |
| HaCaT | Immortalized Human Keratinocyte (Normal) | 70 | — |
Key Findings:
Cell division cycle protein 42 (CDC42) is a small GTPase belonging to the Rho family. It functions as a molecular switch, cycling between an active GTP-bound form and an inactive GDP-bound form, regulating fundamental processes like cell cycle progression, cytoskeletal organization, and cell motility [2] [3].
Rationale for Targeting CDC42 in Cancer:
Given artobiloxanthone's ability to inhibit migration and invasion in oral cancer cells and its modulation of key signaling pathways, investigating its effect on the highly relevant CDC42 pathway is a logical and promising research direction.
The following protocols are adapted from established methods for studying CDC42 and its inhibitors, providing a framework to test the hypothesis that artobiloxanthone acts through CDC42 inhibition.
Objective: To determine if artobiloxanthone directly binds to CDC42 and disrupts its interaction with the scaffold protein IQGAP1, a key complex that stabilizes active CDC42 [4].
Methods:
Objective: To assess the functional consequences of artobiloxanthone treatment on CDC42 activation and its downstream pathways in cancer cells.
Methods:
The following diagrams illustrate the hypothesized mechanism of artobiloxanthone and the experimental workflow for its validation.
Diagram 1: Hypothesized Mechanism of Artobiloxanthone in Inhibiting CDC42 Signaling. This diagram illustrates the proposed model where artobiloxanthone may directly or indirectly prevent the activation of CDC42 or its interaction with effectors like IQGAP1, leading to the inhibition of key pro-cancer cellular processes.
Diagram 2: Experimental Workflow for Validating Artobiloxanthone as a CDC42 Inhibitor. This workflow outlines the key steps for the proposed protocols to confirm the interaction between artobiloxanthone and CDC42 and characterize its functional consequences.
While the direct link between artobiloxanthone and CDC42 requires experimental validation, the existing data provides a strong rationale for this investigation. The documented efficacy of artobiloxanthone against proliferation and migration in cancer cells, combined with the critical role of CDC42 in these same processes, makes this a compelling research trajectory.
Successful validation would position artobiloxanthone as a novel natural product-based lead compound for targeting CDC42-driven cancers. Future work should focus on the proposed protocols and further explore its effects in vivo, its pharmacokinetic profile, and potential synergistic effects with existing chemotherapeutic agents.
Artobiloxanthone is a natural product that exhibits antitumor activity. The table below summarizes its known mechanisms and effects from current research:
| Aspect | Description |
|---|---|
| Source | Isolated from plants of the genus Artocarpus (e.g., A. rigida) [1]. |
| Primary Anticancer Activities | Inhibits cancer cell proliferation, induces apoptosis (activation of caspase 3/9), arrests cell cycle at S-phase, and inhibits cancer cell migration [2]. |
| Molecular Targets | Inhibits the Akt/mTOR pathway and the STAT3 signaling pathway [2]. |
| Experimental Evidence | Studies in oral squamous cell carcinoma (OSCC) cell lines (SAS and T.Tn); IC₅₀ values for proliferation inhibition are 11 μM and 22 μM, respectively [2]. |
This protocol is designed to investigate the potential role of Artobiloxanthone in modulating E-cadherin expression, based on its known inhibition of the Akt/mTOR pathway, which is often inversely related to E-cadherin levels.
To comprehensively assess the effect on E-cadherin, the following experiments are recommended:
Western Blot Analysis
Quantitative Real-Time PCR (qRT-PCR)
Immunofluorescence Staining
Cell Migration Assay (Scratch Wound Healing)
The diagram below illustrates the hypothesized mechanism of Artobiloxanthone and the experimental workflow to test it.
Artobiloxanthone is a prenylated flavonoid primarily isolated from various Artocarpus species (Moraceae family) that demonstrates significant biological activities, making it a promising candidate for drug development. This compound was first identified in the stem bark of Artocarpus kemando through bioassay-guided fractionation (BGF) using DNA strand-scission and KB cytotoxicity assays as monitoring systems. [1] [2] [3] Artobiloxanthone belongs to a class of prenylated flavonoids that combine the xanthone skeleton with isoprenoid substitutions, enhancing their lipophilicity and biological activity profiles. The compound has attracted considerable research interest due to its potent cytotoxic effects against various cancer cell lines and its recently discovered tyrosinase inhibitory activity, suggesting potential applications in both oncology and dermatology.
Bioassay-guided fractionation represents a fundamental approach in natural product drug discovery that integrates biological screening with chemical separation techniques. This methodology enables researchers to selectively isolate compounds responsible for observed bioactivities while avoiding inert constituents, thereby optimizing resource utilization and enhancing discovery efficiency. The BGF process involves sequential extraction, fractionation, and purification of plant materials with continuous biological evaluation at each stage to track the active constituents. This approach has proven particularly valuable for identifying artobiloxanthone and related bioactive compounds from complex plant matrices, as it directly links chemical constituents with their biological effects, providing a powerful strategy for discovering lead compounds with therapeutic potential. [4] [5]
The initial stage of artobiloxanthone isolation begins with careful selection and preparation of plant material, typically the stem bark or root bark of Artocarpus species. Research has documented successful isolation from Artocarpus kemando, Artocarpus altilis, and the Sri Lankan endemic plant Artocarpus nobilis. [1] [6] [7] The plant material should be properly identified, dried, and ground to a fine powder to maximize surface area for extraction. The extraction process typically employs sequential solvent extraction using solvents of increasing polarity (hexane → ethyl acetate → ethanol → water) to comprehensively extract compounds with different solubility characteristics. For artobiloxanthone, the ethyl acetate soluble fraction has consistently demonstrated high bioactivity and compound concentration, making it an ideal target for further fractionation. [6] The extraction can be performed using conventional methods such as maceration or modern techniques like Pressurized Liquid Extraction (PLE), which operates at elevated temperatures and pressure to enhance extraction efficiency and reduce processing time. [4]
Following initial extraction, the crude extracts undergo biological screening to identify the most active fractions for further investigation. The active extracts are then subjected to systematic fractionation using chromatographic techniques, with continuous biological evaluation at each step to track the artobiloxanthone-containing fractions. The fractionation process typically employs:
Vacuum Liquid Chromatography (VLC): This technique uses reduced pressure to increase solvent flow rates through stationary phases, significantly reducing separation time. Innovative gradient VLC approaches utilizing combinations of polar sorbents (silica gel and basic aluminum oxide in various proportions) have demonstrated excellent fractionation efficiency for related bioactive compounds. [4]
Column Chromatography: Conventional silica gel column chromatography with gradient solvent systems (typically hexane-ethyl acetate or chloroform-methanol mixtures) effectively separates prenylated flavonoids.
Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly valuable for separating flavonoids and polyphenols based on their molecular size.
Preparative Thin-Layer Chromatography (PTLC): Used as a final purification step to obtain pure artobiloxanthone for structural characterization. [6]
Throughout this process, the cytotoxic activity against relevant cancer cell lines serves as the primary tracking bioassay, ensuring that the isolation efforts remain focused on therapeutically relevant compounds.
Cytotoxicity assessment forms the cornerstone of artobiloxanthone bioactivity evaluation. The KB cytotoxicity assay (utilizing human nasopharyngeal carcinoma cells) has been successfully employed as a monitoring system during the initial isolation of artobiloxanthone. [1] [2] The following protocol provides a standardized approach for evaluating cytotoxic activity:
Protocol: Cytotoxicity Assessment Using MTS Assay
Cell Lines: Human cancer cell lines including KB (nasopharyngeal carcinoma), Oral Squamous Cell Carcinoma (OSCC), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and appropriate normal cell lines for selectivity determination (e.g., PH5CH8 normal epithelial cells). [8] [7] [5]
Procedure:
Data Analysis: Determine IC₅₀ values using non-linear regression analysis. Calculate Selectivity Index (SI) as the ratio of IC₅₀ against normal cells to IC₅₀ against cancer cells to evaluate therapeutic window. [5]
Artobiloxanthone has demonstrated strong DNA strand-scission activity, indicating its ability to interact with genetic material, which may contribute to its cytotoxic mechanisms. [1] [2] [3] This assay evaluates the compound's capacity to cleave supercoiled DNA:
Protocol: DNA Strand-Scission Assay
Materials: Supercoiled plasmid DNA (pBR322 or φX174), reaction buffer (40 mM Tris-HCl, pH 7.5), artobiloxanthone samples, and reference standards.
Procedure:
Data Analysis: Compare the conversion of supercoiled DNA (Form I) to open circular (Form II) and linear (Form III) forms relative to negative and positive controls. [1]
Recent studies have revealed that artobiloxanthone exhibits significant tyrosinase inhibitory activity, suggesting potential applications in cosmeceuticals for hyperpigmentation disorders. [6] The following protocol standardizes this assessment:
Protocol: Tyrosinase Inhibition Assay
Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA as substrate, phosphate buffer (pH 6.8), test samples.
Procedure:
Data Analysis: Calculate percentage inhibition and IC₅₀ values using non-linear regression. [6]
Table 1: Quantitative Bioactivity Data for Artobiloxanthone
| Bioassay Type | Specific Target/Cell Line | Activity Measurement | Reference Compound | Citation |
|---|---|---|---|---|
| Cytotoxicity | KB cells | IC₅₀: <0.5 μg/mL | N/A | [1] |
| Cytotoxicity | Oral Squamous Cell Carcinoma | Significant inhibition | N/A | [7] |
| DNA Strand-Scission | Supercoiled plasmid DNA | Strong activity | Bleomycin | [1] [2] |
| Tyrosinase Inhibition | Mushroom tyrosinase | IC₅₀: ~60 μg/mL | Kojic acid (IC₅₀: 76.61 μg/mL) | [6] |
Recent studies have elucidated several key molecular mechanisms underlying artobiloxanthone's bioactivities, particularly its anticancer properties. In oral squamous cell carcinoma, artobiloxanthone has been shown to modulate the expression of pivotal proteins linked to cancer progression, eliciting apoptosis through caspase-3 and caspase-9 activation. [7] This indicates that the compound triggers the intrinsic apoptotic pathway, a crucial mechanism for eliminating malignant cells. Additionally, artobiloxanthone suppresses several proteins strongly associated with cancer development and progression, including Bcl-2 (an anti-apoptotic protein), COX-2 (involved in inflammation and carcinogenesis), VEGF (a key angiogenesis factor), and MMP-9 (implicated in metastasis and invasion). [7] This multi-target activity profile suggests that artobiloxanthone interferes with multiple hallmarks of cancer simultaneously, making it a promising candidate for further development as an anticancer therapeutic.
The pro-apoptotic effect of artobiloxanthone has been robustly validated through computational approaches, including molecular docking and molecular dynamic simulations. These in silico studies demonstrate favorable binding interactions between artobiloxanthone and key regulatory proteins in cell survival and death pathways. [7] The compound's ability to directly engage with molecular targets involved in apoptosis regulation provides a mechanistic foundation for its observed cytotoxicity across various cancer cell lines. This mechanistic understanding not only validates traditional uses of Artocarpus species in folk medicine but also provides rational guidance for potential structural optimization to enhance potency and selectivity.
Artobiloxanthone exerts its anticancer effects primarily through signaling pathway modulation, with recent research highlighting its impact on two key interconnected pathways:
Akt/mTOR Pathway: Artobiloxanthone significantly inhibits the Akt/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival. [7] This pathway is frequently hyperactivated in human cancers and contributes to therapeutic resistance. The compound's interference with this pathway results in decreased cancer cell viability and enhanced apoptosis.
STAT-3 Signaling: The compound also suppresses STAT-3 activation, a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. [7] STAT-3 constitutive activation is associated with poor prognosis in multiple cancer types.
The following diagram illustrates how artobiloxanthone targets these key signaling pathways:
Figure 1: Artobiloxanthone Modulation of Cancer Signaling Pathways. The diagram illustrates how artobiloxanthone targets key signaling molecules (Akt, mTOR, STAT-3) leading to downregulation of anti-apoptotic and pro-survival proteins (Bcl-2, COX-2, VEGF, MMP-9) and activation of caspase-mediated apoptosis.
The compelling bioactivity profile of artobiloxanthone positions it as a promising lead compound for pharmaceutical development, particularly in oncology. The compound's demonstrated efficacy against oral squamous cell carcinoma through modulation of the Akt/mTOR/STAT-3 signaling pathway offers a targeted approach for managing this malignancy. [7] The continued exploration and development of this natural product may provide a valuable avenue for effective management of oral cancers, which currently have limited treatment options and poor five-year survival rates in advanced stages. Additionally, artobiloxanthone's cytotoxic activity against various cancer cell lines, including KB cells and lung carcinoma, suggests broader therapeutic potential beyond oral cancers. [1] [8] The compound's ability to induce DNA strand-scission further enhances its anticancer mechanism, potentially making it effective against malignancies with replication vulnerabilities.
The drug discovery process for artobiloxanthone can be optimized through structure-activity relationship studies to enhance its potency, selectivity, and pharmacological properties. Structural modifications of the prenylated flavonoid scaffold may yield analogs with improved therapeutic indices and reduced off-target effects. Furthermore, combination studies with established chemotherapeutic agents could reveal synergistic interactions that lower required doses and mitigate adverse effects. The development of advanced delivery systems, such as nanoparticle formulations, may improve artobiloxanthone's bioavailability and tumor-specific targeting, addressing potential challenges related to solubility and tissue distribution. These pharmaceutical optimization strategies could accelerate the translation of artobiloxanthone from a natural product lead to a clinical candidate.
Beyond pharmaceutical applications, artobiloxanthone shows significant promise in the cosmeceutical industry, particularly as a skin-lightening agent. Recent research has demonstrated its potent tyrosinase inhibitory activity with an IC₅₀ value of 60.92 ± 3.45 µg/mL, outperforming kojic acid (IC₅₀ 76.61 ± 0.80 µg/mL), a standard depigmenting agent used in cosmetic formulations. [6] This inhibitory effect on melanogenesis suggests potential application in treatments for hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. The compound's dual functionality as both a tyrosinase inhibitor and an antioxidant provides multifunctional benefits in skin care formulations, addressing both pigmentation concerns and oxidative stress-induced skin damage.
The anti-tyrosinase activity of artobiloxanthone can be leveraged in various cosmeceutical products, including brightening serums, age-spot correctors, and even-skin tone formulations. When developing such products, factors such as stability, skin penetration, and formulation compatibility must be carefully addressed. Encapsulation technologies like liposomes or niosomes could enhance skin delivery and stability. Additionally, artobiloxanthone's natural origin aligns with growing consumer preference for plant-derived cosmetic ingredients, offering marketing advantages over synthetic alternatives. Further research should focus on evaluating its efficacy in clinical settings, assessing its safety profile in topical applications, and optimizing formulation strategies for maximum dermatological benefits.
Artobiloxanthone represents a compelling example of the value of bioassay-guided fractionation in discovering bioactive natural products with therapeutic potential. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for isolating, characterizing, and evaluating this promising compound. The established cytotoxicity, DNA strand-scission activity, and newly discovered tyrosinase inhibitory effects of artobiloxanthone, coupled with its defined mechanisms of action through the Akt/mTOR/STAT-3 signaling pathway, underscore its multifaceted bioactivity. As research continues, further exploration of artobiloxanthone's pharmacological potential, structure-activity relationships, and preclinical development will be essential to fully realize its translation into clinically valuable therapeutics and cosmeceuticals.
The discovery of bioactive natural products from medicinal plants represents a cornerstone in pharmaceutical development, particularly for complex diseases such as cancer. However, the traditional process of isolating and characterizing novel compounds is time-consuming and resource-intensive, often leading to the rediscovery of known molecules. Dereplication has emerged as a critical strategy in natural product research to address this challenge by rapidly identifying known compounds early in the discovery process. This approach combines separation science, mass spectrometry, and database mining to eliminate redundant compounds from further investigation, thereby focusing resources on truly novel chemical entities. The integration of liquid chromatography-mass spectrometry (LC-MS) techniques has revolutionized dereplication by providing high-resolution separation coupled with sensitive detection and structural information. [1] [2]
Artocarpus species, particularly Artocarpus altilis and Artocarpus kemando, have garnered significant scientific interest due to their production of prenylated flavonoids with demonstrated biological activities. Among these compounds, artobiloxanthone—a pyranoxanthone derivative—has shown promising cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC). Recent studies indicate that artobiloxanthone modulates key signaling pathways involved in cancer progression, such as Akt/mTOR and STAT-3, and induces apoptosis through caspase activation. These findings highlight its potential as a lead compound for anticancer drug development and underscore the importance of efficient dereplication protocols for its rapid identification and characterization. [3] [4]
Artobiloxanthone is classified as an organic aromatic compound of the pyranoxanthone class, characterized by a fused pyranoxanthone ring system that forms its core scaffold. This complex structure incorporates both xanthone and pyran moieties, creating a rigid, planar framework that contributes to its biological activity. The compound's molecular architecture includes multiple oxygen-containing functional groups and conjugated double bonds that facilitate interactions with biological targets and contribute to its spectroscopic properties. The presence of the highly unsaturated xanthone system provides characteristic UV-Vis absorption maxima, which can be leveraged for detection in HPLC-DAD analyses. [3] [4]
From a biosynthetic perspective, artobiloxanthone originates from the shikimate and acetate-malonate pathways, common to many plant polyketides. The prenylation of the core structure enhances its lipophilicity, influencing both its chromatographic behavior and cellular penetration capabilities. This increased hydrophobicity typically results in longer retention times in reversed-phase chromatography systems compared to non-prenylated flavonoids. The compound's three-dimensional conformation allows for specific interactions with enzyme active sites and protein binding domains, particularly through π-π stacking and hydrogen bonding interactions, which underlie its observed affinity for molecular targets like transglutaminase 2 (TG2). [3] [4]
Artobiloxanthone demonstrates a compelling bioactivity profile with particular significance in oncology research. In SAS oral cancer cells, artobiloxanthone exhibited potent cytotoxic activity with an IC₅₀ value of 11 μM following a 72-hour treatment period. Importantly, it demonstrated significant selectivity for cancer cells over normal cells, with a selectivity index (SI) of 6.4, calculated as the ratio of IC₅₀ in normal HaCaT cells to IC₅₀ in SAS cancer cells (70 μM/11 μM). This selective cytotoxicity is a highly desirable property in anticancer drug development, as it suggests potential for reduced off-target effects. [3]
The compound's mechanism of action involves multifaceted modulation of apoptotic pathways and signaling cascades. Artobiloxanthone has been shown to activate caspase-3 and caspase-9, key executioners of apoptosis, while simultaneously suppressing anti-apoptotic proteins such as Bcl-2. Additionally, it modulates critical cell signaling pathways including Akt/mTOR and STAT-3, which are frequently dysregulated in cancer. Further mechanistic studies indicate that artobiloxanthone inhibits proteins linked to cancer progression including COX-2, VEGF, and MMP-9, suggesting potential for suppressing angiogenesis and metastasis. These pleiotropic effects position artobiloxanthone as a promising candidate for further development as a chemotherapeutic agent. [3]
Materials: Dried stem bark of Artocarpus altilis; acetone (HPLC grade); hexane (HPLC grade); ethyl acetate (HPLC grade); silica gel (60-120 mesh) for column chromatography; LC-MS grade water, methanol, and acetonitrile; formic acid (LC-MS grade); 0.22 μm PTFE syringe filters.
Extraction Procedure:
Fractionation for Dereplication:
LC-MS Sample Preparation:
Table 1: Liquid Chromatography Parameters for Artobiloxanthone Dereplication
| Parameter | Setting | Alternative Setting |
|---|---|---|
| Column | C18 (2.1 × 100 mm, 1.8 μm) | C18 (2.1 × 150 mm, 2.6 μm) |
| Mobile Phase A | Water + 0.1% formic acid | 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile + 0.1% formic acid | Methanol |
| Gradient Program | 0 min: 5% B; 3 min: 30% B; 20 min: 95% B; 25 min: 95% B; 25.1 min: 5% B; 30 min: 5% B | 0 min: 10% B; 2 min: 30% B; 25 min: 100% B; 30 min: 100% B; 30.1 min: 10% B; 35 min: 10% B |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Injection Volume | 5 μL | 2-10 μL |
| Column Temperature | 40°C | 35-45°C |
| Autosampler Temperature | 10°C | 4-15°C |
Table 2: Mass Spectrometry Parameters for Artobiloxanthone Analysis
| Parameter | Setting | Notes |
|---|---|---|
| Ionization Mode | ESI Positive | APCI Positive as alternative |
| Capillary Voltage | 3.5 kV | 3.0-4.0 kV optimization recommended |
| Cone Voltage | 40 V | 30-50 V for fragmentation control |
| Source Temperature | 120°C | 100-150°C acceptable |
| Desolvation Temperature | 350°C | 300-400°C based on flow rate |
| Cone Gas Flow | 50 L/h | Nitrogen or argon |
| Desolvation Gas Flow | 800 L/h | 600-1000 L/h optimization possible |
| Mass Range | m/z 50-1200 | Suitable for most natural products |
| Collision Energies | 20-40 eV | Ramped for MS/MS fragmentation |
| Acquisition Mode | Data-Dependent Analysis (DDA) | Includes survey scan and MS/MS of top ions |
The initial step in data analysis involves chromatographic peak detection and mass extraction using the instrument software. For artobiloxanthone, the expected protonated molecular ion [M+H]⁺ should be observed at a specific m/z value based on its molecular formula. The retention time in the established chromatographic system provides the first dimension of identification. Following detection, fragmentation patterns obtained from MS/MS experiments provide critical structural information. Artobiloxanthone typically displays characteristic fragment ions resulting from cleavage of the pyran ring and loss of functional groups from the xanthone core. [3] [2]
Database mining represents the core of the dereplication process. The acquired MS and MS/MS data should be searched against specialized natural product databases such as AntiBase, MarinLit, Dictionary of Natural Products (DNP), and SciFinder. For putative identification, the following criteria should be applied: (1) mass accuracy ≤ 5 ppm difference between measured and theoretical m/z; (2) isotopic pattern matching ≥ 90%; (3) MS/MS spectral similarity ≥ 80% compared to reference spectra; and (4) correspondence of retention time with authentic standards when available. The confidence level of identification should be reported according to the Metabolomics Standards Initiative, with level 1 representing confirmed structure with standard, level 2 representing putative annotation based on spectral similarity, and level 3 representing tentative class assignment. [1] [5] [2]
Molecular networking has emerged as a powerful approach for visualizing complex metabolomic data and identifying structurally related compounds. This technique organizes MS/MS data based on spectral similarity, creating clusters of related molecules that often share core structural features. For artobiloxanthone dereplication, molecular networking can rapidly identify related pyranoxanthones and prenylated flavonoids present in Artocarpus extracts, facilitating comprehensive metabolite profiling. The implementation involves converting MS/MS data into vectors, calculating cosine scores between each vector to evaluate structural homology, and applying algorithms such as t-SNE (t-Distributed Stochastic Neighbor Embedding) to generate a two-dimensional distance map that preserves chemical proximity between clusters. [5]
The molecular networking workflow begins with LC-MS/MS data acquisition in data-dependent analysis mode, followed by data preprocessing using software such as MZmine or MS-DIAL to perform peak detection, deisotoping, and alignment. The processed data is then submitted to GNPS (Global Natural Products Social Molecular Networking) or analyzed using MetGem software to construct the molecular network. In the resulting network, artobiloxanthone should form a cluster with related xanthones and prenylated flavonoids, with node sizes often adjustable to reflect relative abundance or bioactivity data. This visualization allows researchers to quickly identify both known and potentially novel compounds within the same structural class, prioritizing unique nodes for further investigation. The application of molecular networking to Artocarpus extracts significantly accelerates the dereplication process and reduces the rediscovery of known compounds. [5]
Automated dereplication strategies leverage computational tools to streamline the identification of known compounds in complex mixtures. These approaches typically combine chromatographic retention time, accurate mass measurement, isotopic pattern analysis, and fragmentation spectra with database searches to provide confident identifications without manual intervention. For artobiloxanthone, automated dereplication can rapidly distinguish it from other prenylated flavonoids in Artocarpus extracts, such as artonin E, artonin O, and cycloartobiloxanthone, based on their distinct mass spectral signatures and retention behaviors. Implementation requires careful method development and validation to ensure reliable results. [5] [2]
A key component of automated dereplication is the use of in-house spectral libraries that contain MS/MS data of authentic standards analyzed under identical instrumental conditions. When standards are unavailable, in silico fragmentation tools such as CSI:FingerID, CFM-ID, or MetFrag can predict MS/MS spectra from chemical structures, providing additional evidence for compound identification. The integration of bioactivity data with chemical profiling further enhances dereplication by highlighting compounds responsible for observed biological effects. For example, in one study, bioactivity against Trichophyton rubrum was mapped onto a molecular network, enabling the identification of antimicrobial azaphilones in Penicillium sclerotiorum extracts. Similarly, this approach can be applied to artobiloxanthone by correlating its cytotoxic activity with its position in molecular networks of active fractions. [5] [2]
Assessment of cytotoxic potential represents a critical component in the pharmacological profiling of artobiloxanthone. The standard protocol employs the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay to determine compound effects on cell viability. This colorimetric method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation following compound exposure. For artobiloxanthone, evaluation against relevant cancer cell lines, particularly oral squamous cell carcinoma (OSCC) models such as SAS cells, provides essential data on its anticancer potential. [3]
Cell Culture Protocol:
MTT Assay Procedure:
This standardized approach yielded an IC₅₀ value of 11 μM for artobiloxanthone in SAS cells, demonstrating its potent cytotoxic effects. Parallel assessment in normal HaCaT cells (human keratinocytes) revealed significantly reduced cytotoxicity (IC₅₀ = 70 μM), indicating selective activity against cancer cells and yielding a favorable selectivity index of 6.4. This selectivity is a crucial consideration in drug development, as it suggests potential for a wider therapeutic window. [3]
Elucidation of artobiloxanthone's mechanism of action provides insights into its molecular targets and cellular effects, guiding its potential therapeutic application. Experimental evidence indicates that artobiloxanthone modulates multiple signaling pathways implicated in cancer progression and survival. Key mechanistic studies should focus on its effects on apoptotic pathways, cell cycle regulation, and oncogenic signaling cascades. Western blot analysis represents the primary method for investigating these mechanisms, allowing quantification of protein expression and activation states in treated versus untreated cells. [3]
Apoptosis Analysis Protocol:
Signaling Pathway Assessment:
Artobiloxanthone has been shown to activate caspase-3 and caspase-9, indicating induction of mitochondrial apoptosis, while simultaneously downregulating anti-apoptotic Bcl-2. It also suppresses Akt/mTOR and STAT-3 signaling pathways, which are frequently hyperactive in cancer and contribute to proliferation and survival. Additionally, reduced expression of COX-2, VEGF, and MMP-9 suggests potential for inhibiting inflammation, angiogenesis, and metastasis. These multifaceted mechanisms support the continued investigation of artobiloxanthone as a promising anticancer agent with pleiotropic effects. [3]
Table 3: Troubleshooting Guide for Artobiloxanthone LC-MS Dereplication
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Chromatography | Column degradation, mobile phase contamination, inappropriate pH | Condition or replace column; prepare fresh mobile phase; adjust pH (2.5-3.5 for positive mode) |
| Low Ionization Efficiency | Suboptimal ionization parameters, inappropriate mobile phase additives | Optimize source parameters (temperature, gas flows); test alternative additives (formic acid, ammonium formate) |
| Insufficient Fragmentation | Incorrect collision energy, low analyte concentration | Perform collision energy ramping (15-45 eV); pre-concentrate sample if necessary |
| Database Mismatches | Incomplete databases, incorrect search parameters | Search multiple databases (DNP, AntiBase, MarinLit); verify mass accuracy and adduct formation |
| Poor Recovery | Adsorption to surfaces, incomplete extraction | Use silanized vials; add modifier (e.g., 0.1% formic acid); optimize extraction solvent composition |
The comprehensive LC-MS dereplication protocol outlined in this document provides researchers with a robust framework for the rapid identification and characterization of artobiloxanthone in complex plant extracts. The integration of advanced analytical techniques including high-resolution mass spectrometry, molecular networking, and automated database searching significantly accelerates the discovery process while reducing resource expenditure on known compounds. The multidisciplinary approach combining chemical analysis with biological assessment ensures that identified compounds are not only structurally elucidated but also evaluated for therapeutic potential. [3] [5] [2]
Artobiloxanthone represents a promising candidate for further development as an anticancer agent, demonstrating potent and selective cytotoxicity against oral cancer cells alongside multifaceted mechanisms of action targeting key apoptotic and signaling pathways. Future research directions should include scale-up isolation for comprehensive in vivo studies, structure-activity relationship investigations of synthetic analogs, and formulation development to enhance bioavailability. The continued application of these dereplication strategies to other natural product sources holds significant promise for expanding our repertoire of bioactive compounds while optimizing resource allocation in drug discovery programs. [3]
Artobiloxanthone is a furanodihydrobenzoxanthone, a class of compounds known for strong antioxidant properties and potential to protect against oxidized low-density lipoprotein (oxLDL)-induced dysfunction in human neuroblastoma cells [1]. These properties make it a promising candidate for drug development.
Available information suggests Artobiloxanthone can be isolated from the root bark of Artocarpus elasticus [1]. The general workflow begins with an ethyl acetate extract, which can be further fractionated and purified using chromatographic techniques.
The following protocol is adapted from methods used to isolate furanodihydrobenzoxanthones from Artocarpus elasticus.
Initial Extraction and Fractionation
Crude Fraction Analysis
Purification via Silica Gel Chromatography
Final Purification and Analysis
This workflow diagram outlines the key stages of the purification process:
Upon successful purification, artobiloxanthone and related compounds are expected to exhibit significant bioactivity.
Table 1: Expected Bioactivity of Furanodihydrobenzoxanthones
| Compound Type | Reported Bioassay | Potency (IC₅₀ / Value) | Key Findings |
|---|---|---|---|
| Furanodihydrobenzoxanthones (e.g., Artonin W) [1] | TBARS Assay (MDA production) | 0.9 to 2.9 μM | Strong protection against Cu²⁺-induced LDL oxidation. |
| Conjugated Diene (CD) Assay | Lag time >180 min | Significant delay in LDL oxidation. | |
| Cell-based Assay (SH-SY5Y) | Effective at 10 μM | Protected neuroblastoma cells from oxLDL-induced dysfunction and ROS. |
Artobiloxanthone is a pyranoxanthone isolated from the stem bark of Artocarpus altilis. Preliminary in vitro investigations demonstrate its promising cytotoxic and apoptotic effects against oral squamous cell carcinoma (OSCC), with a mechanism involving the inhibition of key signaling pathways [1].
The following table summarizes the antiproliferative effects of compounds isolated from A. altilis against various cell lines, as determined by MTT assay after a 72-hour incubation period [1].
Table 1: Antiproliferative Potential (IC50 in μM) and Selectivity of Isolated Compounds
| Compound | SAS (OSCC) | T.Tn (Esophageal Cancer) | HaCaT (Normal Keratinocytes) | Selectivity Index (SI) for SAS |
|---|---|---|---|---|
| Artobiloxanthone (AA3) | 11 μM | 22 μM | 70 μM | 6.4 |
| Artonin E (AA2) | 6 μM | 8 μM | 72 μM | 12 |
| AA1 | 50 μM | 92 μM | 92 μM | 1.8 |
| AA4 | 22 μM | 46 μM | 80 μM | 3.6 |
| 5-Fluorouracil (5-FU)* | 3 μM | - | 4 μM | 1.3 |
Note: The IC50 values for 5-FU are provided for reference. An SI value ≥ 3 is considered indicative of a selective anticancer compound [1].
Artobiloxanthone modulates the expression of pivotal proteins linked to oral cancer progression. The proposed mechanism, based on in vitro findings, is illustrated below.
Protocol 1: In Vitro Assessment of Antiproliferative Activity and Selectivity via MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound and calculate its selectivity index (SI) for cancer cells versus normal cells [1].
Cell Culture:
Compound Treatment:
MTT Assay:
Data Analysis:
Protocol 2: Investigating Apoptotic Mechanisms via Western Blotting
This protocol outlines the steps to analyze the expression of proteins involved in apoptosis and key signaling pathways after treatment with Artobiloxanthone [1].
Cell Lysis and Protein Extraction:
Gel Electrophoresis and Transfer:
Immunoblotting:
Detection and Analysis:
Artobiloxanthone shows significant promise based on recent in vitro studies, but several critical steps remain before its therapeutic potential can be fully assessed.
Artobiloxanthone is a compelling natural product candidate with demonstrated in vitro efficacy and a multi-target mechanism of action against oral cancer. The provided protocols and data tables offer a roadmap for researchers to validate and build upon these findings. The critical next step is to advance this research into in vivo models to thoroughly evaluate its therapeutic potential and safety profile.
The table below summarizes solvent information based on the isolation and experimental procedures for Artobiloxanthone and its structural analog, Pyranocycloartobiloxanthone [1].
| Solvent Category | Specific Solvents Used/Recommended | Experimental Context & Notes |
|---|---|---|
| Chlorinated Solvents | Chloroform (CHCl₃) [1] | Used in the initial extraction and chromatographic isolation of Artobiloxanthone compounds. A primary solvent for processing. |
| Non-Polar Solvents | n-Hexane [1] | Used for initial defatting and extraction. Likely useful for dissolving non-polar impurities rather than the target compound itself. |
| Polar Protic Solvents | Methanol (MeOH) [1] | Used for sequential extraction after hexane and chloroform. Effective for extracting a wide range of phytochemicals. |
| Intermediate Polarity | Ethyl Acetate (EtOAc), Acetone [1] | Used as eluting solvents in chromatography. Good for separating compounds of intermediate polarity. |
| Solvent Mixtures | CHCl₃/MeOH, n-Hexane/CHCl₃, CHCl₃/MeOH [1] | Crucial for chromatographic separation. Fine-tuning the ratio is key to optimizing resolution and solubility during purification. |
Q1: What are the basic properties of Artobiloxanthone that affect its solubility? Artobiloxanthone is a prenylated xanthone derivative. Its core xanthone structure is polar, but the attached lipophilic (fat-soluble) prenyl groups significantly reduce its water solubility, making it more soluble in organic solvents like chloroform and methanol [2] [1]. Its high molecular weight (C₂₅H₂₂O₈ for Pyranocycloartobiloxanthone B) also contributes to solubility challenges [1].
Q2: Which pure solvent should I try first to dissolve Artobiloxanthone? Research indicates that chloroform is a highly effective solvent for Artobiloxanthone and related compounds, as it was successfully used in the extraction and isolation process [1]. Methanol is another strong candidate based on its use in subsequent extraction steps [1].
Q3: A single solvent isn't working well. What are my options? Using solvent mixtures is a standard and effective approach. Consider trying a graded series of mixtures, such as:
Q4: What advanced formulation strategies can improve solubility for bioassays? If traditional solvents fail, particularly for biological testing, consider nano-formulations:
This protocol outlines a systematic method for determining Artobiloxanthone solubility and preparing a stock solution for experiments.
1. Materials and Equipment
2. Procedure
Prepare a Saturated Solution:
Separate the Undissolved Solid:
Quantify the Concentration:
3. Data Analysis
The following diagram visualizes the logical process for diagnosing and resolving Artobiloxanthone solubility issues.
The table below summarizes key quantitative data on artobiloxanthone's cytotoxic effects from a recent study [1].
| Cell Line / Type | IC₅₀ (μM) | Assay Type | Incubation Time | Selectivity Index (SI) |
|---|---|---|---|---|
| SAS (Oral Squamous Cell Carcinoma) | 11 | MTT | 72 h | 6.4 |
| T.Tn (Esophageal Cancer) | 22 | MTT | 72 h | - |
| HaCaT (Human Keratinocyte, Non-cancerous) | 70 | MTT | 72 h | - |
The core methodology for determining these values is the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay [1].
Detailed MTT Assay Protocol:
Q1: What is a promising cytotoxic threshold concentration to begin testing artobiloxanthone on a new cancer cell line? Based on the existing data, a logical starting range for your dose-response experiments is 1 to 30 μM. Begin with a broad range and then narrow it down to establish a precise IC₅₀. The compound has shown activity in this range against multiple cancer types [1] [2].
Q2: My artobiloxanthone shows no cytotoxicity. What could be wrong?
Q3: What molecular targets and pathways should I investigate for artobiloxanthone's mechanism of action? Current evidence suggests artobiloxanthone modulates several key proteins and pathways [1]:
The following diagram illustrates this proposed mechanism of action in cancer cells.
This proposed mechanism of action is based on research in oral cancer cells [1]. You can validate these pathways in your experimental models using techniques like western blotting.
Introduction to Artobiloxanthone Artobiloxanthone is a natural xanthone compound isolated from plant species such as Artocarpus nobilis [1]. It has shown promising biological activities in research, particularly as an antitumor agent against oral squamous cell carcinoma (OSCC). Its mechanisms of action include inhibiting the Akt/mTOR and STAT3 signaling pathways, arresting the cell cycle at the S phase, and inducing apoptosis [2].
Key Physicochemical Properties Understanding its physical and chemical properties is crucial for planning extraction and analysis.
| Property | Value / Description |
|---|---|
| Molecular Formula | C~25~H~22~O~7~ [2] [3] |
| Molecular Weight | 434.40 - 434.44 g/mol [2] [3] |
| IUPAC Name | (16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one [3] |
| CAS Number | 121748-25-2 [2] [3] |
| XLogP | 4.80 [3] |
| Hydrogen Bond Donor | 4 [3] |
| Hydrogen Bond Acceptor | 7 [3] |
Comparison of Extraction Methods The yield of Artobiloxanthone is highly dependent on the extraction technique and solvent system used. While traditional methods are common, modern approaches can offer higher efficiency and lower environmental impact [4].
| Method | Key Features | Considerations for Artobiloxanthone |
|---|---|---|
| Sequential Solvent Extraction [1] | Uses solvents of increasing polarity (e.g., Hexane → Ethyl Acetate → Ethanol) on dried, powdered source material (e.g., stem bark). | The ethyl acetate-soluble fraction from A. nobilis stem bark has been reported to contain Artobiloxanthone and show high bioactivity [1]. |
| Supercritical Fluid Extraction (SFE) [4] | Uses supercritical CO₂; tunable solvent power, eco-friendly, fewer toxic by-products. | A promising green alternative. Challenges remain in scaling up for industrial use [4]. |
| Microwave-Assisted Extraction (MAE) [4] | Uses microwave energy; faster heating, improved efficiency, reduced solvent use. | Can improve recovery yield and speed compared to traditional solvent extraction [4]. |
| Pressurized Liquid Extraction [4] | Uses high pressure and temperature; improves recovery and speed. | An advanced method that can enhance extraction efficiency [4]. |
Detailed Protocol: Sequential Extraction from Artocarpus nobilis Bark This protocol is adapted from published research on isolating Artobiloxanthone [1].
The workflow for this multi-step extraction and isolation process is as follows:
After extraction, you will need to identify, quantify, and assess the bioactivity of the isolated compound.
Key Analytical Techniques
Validating Antitumor Mechanism To confirm the bioactivity of your extracted Artobiloxanthone, you can test its effect on key signaling pathways in cancer cell lines. The following diagram illustrates its known mechanisms in Oral Squamous Cell Carcinoma (OSCC) [2]:
Q1: What is the best starting material for isolating Artobiloxanthone? Research indicates that the stem bark of Artocarpus nobilis is a viable source. The root bark has also been reported to contain Artobiloxanthone [1].
Q2: Why is a sequential extraction process recommended? Sequential extraction with solvents of different polarities helps remove unwanted non-polar and highly polar compounds, enriching the medium-polarity fraction where Artobiloxanthone is typically found, which simplifies subsequent purification steps [1].
Q3: My extraction yield is low. What can I optimize?
Q4: How can I confirm the identity and purity of my isolated compound? The definitive method is cross-referencing spectroscopic data. Compare the ¹H and ¹³C NMR spectra of your isolate with published data for Artobiloxanthone [1]. HRESIMS can confirm the molecular formula [1].
For a compound like Artobiloxanthone, method development typically begins with High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The following workflow outlines a general approach for developing and validating an HPLC-UV method.
Once a preliminary method is developed, it must be validated. The table below summarizes the key parameters and typical acceptance criteria based on regulatory guidelines, which you should adapt for Artobiloxanthone.
| Validation Parameter | Objective | Recommended Protocol & Acceptance Criteria |
|---|---|---|
| Specificity | Confirm the Artobiloxanthone peak is pure and unaffected by other components. | Use Diode-Array Detector (DAD) to check peak homogeneity [1]. |
| Linearity & Range | Demonstrate the method produces results proportional to analyte concentration. | Prepare ≥5 concentrations. Correlation coefficient (r > 0.999) is desirable [1]. |
| Accuracy | Measure closeness of results to the true value. | Spiked recovery experiments. Recovery of 98-102% is a typical target [1]. |
| Precision | Evaluate the degree of variation in results. | Repeatability (Intra-day): RSD < 2.0% is acceptable [1]. |
| Robustness | Assess method reliability under deliberate, small parameter changes. | Test impact of small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature [1]. |
Here are solutions to some common problems encountered during the analysis of complex natural products like Artobiloxanthone.
The Artobiloxanthone peak is broad or has a tailing shape. What can I do?
I am not getting enough detection sensitivity for my low-concentration sample.
How can I confirm the identity of my Artobiloxanthone peak with certainty?
Artobiloxanthone is a natural compound, often isolated from plants of the Artocarpus genus (such as A. altilis and A. nobilis), and is studied for its potential anticancer and anti-inflammatory properties [1] [2]. The process from plant material to pure compound introduces specific points where purity can be compromised.
The diagram below outlines a generalized isolation and purification workflow, highlighting stages where purity issues commonly arise.
This section addresses potential issues during the artobiloxanthone purification process.
| Scenario & Symptoms | Potential Causes | Corrective Actions |
|---|---|---|
| Low Yield in Final Step: Significant mass loss after HPLC purification. | (1) Compound adsorption to column; (2) Degradation due to unstable pH/light; (3) Solubility issues in mobile phase. | (1) Use freshly activated columns; (2) Add stabilizers (e.g., 0.1% formic acid), work in dim light; (3) Optimize mobile phase (acetonitrile/methanol ratio). |
| Inconsistent Analytical Results: Multiple peaks or broad peaks in HPLC for a supposedly pure sample. | (1) Inadequate separation of isomers (e.g., artobiloxanthone from similar xanthones); (2) Sample decomposition in solvent; (3) Contaminated LC system. | (1) Employ a different column (C18, 3µm, 150x4.6mm) [3] and gradient elution; (2) Analyze immediately after dissolution; (3) Flush and prime the LC system. |
| Spectral Data Mismatch: NMR or MS data does not match literature values for artobiloxanthone. | (1) Incorrect compound isolation; (2) Co-crystallization with solvent/water; (3) Sample is a mixture or has degraded. | (1) Re-purify and confirm with TLC/HPLC; (2) Re-dry sample thoroughly (lyophilize); (3) Cross-verify with multiple spectroscopic techniques (1H NMR, 13C NMR, ESI-HRMS) [1]. |
Q1: What is the recommended first step to check the purity of my artobiloxanthone sample? The most straightforward and widely recommended first step is Melting Point Determination [4]. A sharp melting point consistent with literature values suggests high purity, while a depressed and broad range indicates impurities.
Q2: Which analytical methods provide the most accurate assessment of purity? A combination of chromatographic and spectroscopic methods is essential for accurate assessment. The table below summarizes key techniques [4].
| Method | Measures / Detects | Typical Use Case & Notes |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Primary method. A single, sharp peak at 260-280 nm suggests purity [3]. Can be coupled with MS (LC-MS) for identity confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and atomic environment. | Structural confirmation. Can identify and sometimes quantify impurities if present above ~2-5% mol. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Identity confirmation. High-resolution MS (HRMS) confirms empirical formula. |
| Thin-Layer Chromatography (TLC) | Rapid separation of components. | Quick, qualitative check. A single spot under UV light is a preliminary indicator. |
Q3: My sample is pure by HPLC (single peak), but biological activity is inconsistent. Why? HPLC with a UV detector may not separate artobiloxanthone from inactive structural analogs or isomers. Consider:
Since a specific protocol for artobiloxanthone was not found, here are generalized methodologies for key techniques, adaptable based on your equipment and sample.
This is a cornerstone technique for purity analysis [3].
To establish a robust purity assessment method for artobiloxanthone:
The table below summarizes the core biological activities and quantitative data for artobiloxanthone from recent studies.
| Biological Activity | Experimental Model (Cell Line/Enzyme) | Quantitative Result (IC₅₀ / Docking Score) | Citation |
|---|---|---|---|
| Antiproliferative/Cytotoxic | MCF-7 (ER+ Breast Cancer) | IC₅₀: 5.0 μg/mL [1] | |
| HL60 (Human Promyelocytic Leukemia) | IC₅₀: 0.5 μg/mL [1] | ||
| K562 (Human Chronic Myeloid Leukemia) | IC₅₀: 2.0 μg/mL [1] | ||
| Oral Squamous Cell Carcinoma | Induces apoptosis [2] | ||
| Enzyme Inhibition | Xanthine Oxidase (XO) | Docking Score: -7.99 kcal/mol [3] | |
| Cytotoxicity to Normal Cells | MCF10A (Non-tumorigenic breast cells) | IC₅₀: >30 μg/mL [1] | |
| PBMCs (Human peripheral blood mononuclear cells) | IC₅₀: >30 μg/mL [1] |
Understanding the structure-activity relationship (SAR) is crucial for rational drug design [4]. For artobiloxanthone and its analogs, the following structural features have been linked to its efficacy:
Here are the detailed methodologies for critical experiments used to characterize artobiloxanthone, which you can adapt for your work.
This standard colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation [1].
This in silico protocol predicts how artobiloxanthone binds to and inhibits a target enzyme [3].
This protocol measures the activation of caspase enzymes, a key marker of apoptosis [2].
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low Potency in Analogues | Loss of critical pharmacophoric groups. | Preserve the prenylated pyrano ring and key hydroxyl groups during structural modification [5]. |
| Poor Solubility in Aqueous Buffers | High log P from lipophilic prenyl groups. | Use a minimal percentage of a non-toxic co-solvent like DMSO (<0.1%) for in vitro assays [3]. |
| Unexpected High Toxicity in Normal Cells | Lack of selectivity; off-target effects. | Leverage artobiloxanthone's intrinsic selectivity profile (IC₅₀ >30 μg/mL in MCF10A/PBMCs) as a benchmark for new compounds [1]. |
| Weak Binding in Docking Studies | Incorrect protonation state or ligand conformation. | Ensure comprehensive ligand preparation, generating all possible ionization states and ring conformations during the pre-docking step [3]. |
For oncology-focused research, artobiloxanthone's mechanism involves modulation of specific signaling pathways. The diagram below summarizes the key findings in oral squamous cell carcinoma.
What is Artobiloxanthone? Artobiloxanthone is a prenylated xanthone (a pyranoxanthone) isolated from various Artocarpus species (e.g., A. altilis) [1] [2]. It is an organic aromatic compound characterized by a fused pyranoxanthone ring system [2].
Key Biological Activities and Experimental Findings Research indicates that Artobiloxanthone exhibits potent antitumor activity, with studies particularly highlighting its efficacy against oral squamous cell carcinoma (OSCC) and esophageal cancer cells [2].
The table below summarizes its antiproliferative activity (IC₅₀ values) and selectivity index from a 2024 study:
| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| SAS [2] | Oral Squamous Cell Carcinoma | 11 | 6.4 |
| T.Tn [2] | Esophageal Cancer | 22 | - |
| HaCaT [2] | Normal Keratinocyte | 70 | - |
Mechanism of Action: Artobiloxanthone inhibits cancer cell proliferation by targeting critical signaling pathways. It has been shown to:
While a full total synthesis of Artobiloxanthone was not detailed in the search results, the following strategies for synthesizing and modifying xanthone cores are highly relevant for creating novel analogs.
1. Constructing the Xanthone Core The fundamental scaffold can be efficiently built using Eaton's reagent (a P₂O₅·MeSO₃H solution) to promote the cyclocondensation of a 2-hydroxybenzoic acid derivative with a 1,3,5-trihydroxybenzene derivative [4]. This one-pot method is a robust starting point for generating a diverse library of core structures.
2. Functionalization via "Click Chemistry" The C3 position of the xanthone core is an excellent site for diversification. A reliable method involves:
The 1,2,3-triazole ring acts as a bioisostere for amide bonds, improves solubility, and can enhance binding to biological targets through hydrogen bonding [4]. Research has shown that analogs with electron-withdrawing groups (especially halogens like 4-Br) at the para position of the benzyl ring demonstrate significantly improved cytotoxic activity [4].
3. Oxidative Reactions for Intermediate Elaboration 2-Iodoxybenzoic acid (IBX) is a versatile, metal-free oxidant useful in synthetic routes for complex molecules [5] [6]. It can perform critical transformations such as the regioselective oxidation of phenols to o-quinones [6], which are valuable intermediates that can undergo further reactions like tautomerization to p-quinone methides and intramolecular cyclizations [6].
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay) This protocol is used to determine the IC₅₀ of Artobiloxanthone and its analogs [2] [4].
Protocol 2: Assessing Apoptosis by Western Blotting This protocol validates the mechanism of action by detecting key apoptotic proteins [4].
Q1: Our synthetic xanthone analogs show poor solubility in aqueous assay buffers. How can this be improved? A1: This is a common challenge. Consider synthesizing analogs with polar functional groups. Incorporating a 1,2,3-triazole moiety at the C3 position, especially when linked to a benzyl ring containing polar substituents (e.g., -CN, -CF₃), can significantly improve aqueous solubility without compromising activity [4]. Alternatively, the use of minimal, biocompatible amounts of DMSO (<0.1%) for in vitro studies is a standard and acceptable practice.
Q2: We are observing inconsistent yields in the key IBX-mediated oxidation step. What factors should we check? A2: IBX reactions are sensitive to water and temperature [5] [7].
Q3: How can we confirm that our analog's mechanism involves Akt/mTOR pathway inhibition? A3: Western blotting is the standard method. Beyond assessing cell viability, you should directly measure the phosphorylation states of key proteins in the pathway.
Artobiloxanthone is a prenylated flavonoid (specifically, a pyranoxanthone) isolated from plants of the Artocarpus genus, such as Artocarpus altilis and Artocarpus nobilis [1] [2] [3].
The table below summarizes its key known characteristics and activities relevant to drug development:
| Aspect | Description |
|---|---|
| Source | Stem bark of Artocarpus altilis and Artocarpus nobilis [1] [2] [3]. |
| Reported Bioactivities | Anticancer effects, including induction of apoptosis and suppression of proteins linked to cancer progression (e.g., Bcl-2, COX-2, VEGF, MMP-9) [1] [2]. Also shows anti-inflammatory properties [3]. |
| Mechanism of Action (in OSCC) | Modulates key cell signaling pathways, specifically inhibiting the Akt/mTOR/STAT-3 pathway [1] [2]. |
| Analytical Techniques Cited | Structure elucidation via 1H NMR, 13C NMR, and ESI-HRMS [2]. General fragmentation analysis of prenylated flavonoids using LC-MS/MS [4]. |
Artobiloxanthone has been found to modulate key cellular signaling pathways. The diagram below illustrates its reported mechanism of action in inhibiting oral cancer cell growth.
Since the search results do not specify degradation products, you can establish a methodology based on common practices for natural product analysis. The following workflow, which integrates techniques cited in the literature, can serve as a guide for your experiments.
Here is a detailed breakdown of the proposed experimental steps:
Step 1: Sample Preparation and Stressful Conditions
Step 2: Profiling and Separation with LC-MS
Step 3: Structural Elucidation of Products
Artobiloxanthone is a prenylated flavonoid belonging to the pyranoxanthone structural class [1] [2]. Its chemical characteristics suggest several potential sources of matrix effects in biological assays, which are summarized in the table below.
| Potential Interference | Description & Underlying Mechanism | Relevant Assay Types |
|---|---|---|
| General Cytotoxicity | Exhibits cytotoxic effects with varying IC50 values across cell lines (e.g., ~11 µM in SAS oral cancer cells) [1]. Viability assays (MTT), high-content screening. | |
| Enzyme Inhibition | Documented affinity for and inhibition of specific protein targets like transglutaminase 2 (TG2) [1]. Target-based enzymatic assays. | |
| Signaling Pathway Modulation | Modulates key cell signaling pathways, including suppressing Akt/mTOR and STAT-3 [1]. Phospho-specific ELISAs, Western blot, reporter gene assays. | |
| Apoptosis Induction | Activates executioner caspases (caspase-3 and -9) [1]. Caspase activity assays, apoptosis detection kits. | |
| High Lipophilicity | The prenyl side chain and fused ring system contribute to significant hydrophobicity [2]. Can lead to non-specific binding, compound aggregation, or sequestration by serum proteins. | All cell-based and biochemical assays. |
For diagnosing and mitigating artobiloxanthone matrix effects, you can adapt the following general troubleshooting workflow for your specific assays.
Here are some common questions and solutions structured for a technical support context.
What is the typical solubility profile of artobiloxanthone? Artobiloxanthone is a lipophilic compound due to its prenylated, polycyclic aromatic structure [2]. For in vitro assays, it is typically first dissolved in a pure organic solvent like DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted into the aqueous assay buffer. The final DMSO concentration should generally be kept below 0.1-1% to avoid solvent cytotoxicity [3].
My cell viability assay shows high background or no signal after artobiloxanthone treatment. What should I check?
I suspect non-specific binding of artobiloxanthone is reducing its apparent potency. How can I mitigate this?
Many assay issues with novel compounds share common roots. The table below adapts general troubleshooting advice for use with artobiloxanthone [4] [5].
| Problem | Possible Cause Related to Compound | Suggested Test & Action |
|---|---|---|
| High Background | Compound fluorescence/color; compound induces non-specific signal. | Run compound-only controls; switch to a different detection method (e.g., luminescence). |
| No Signal / Low Signal | Potent biological effect (e.g., complete cell death); signal quenching. | Titrate compound to find active range; check for signal interference. |
| Poor Reproducibility | Precipitated compound; inconsistent solubility; oxidative degradation. | Visually inspect solutions for precipitation; re-make stock solutions fresh; use antioxidants. |
| Erratic Signal | Compound precipitation in well; interaction with assay components. | Ensure final DMSO concentration is consistent and ≤1%; centrifuge plates before reading. |
This protocol provides a detailed methodology for evaluating artobiloxanthone's effects, mirroring approaches used in recent studies [3] [1].
To confirm mechanism of action, analyze changes in key signaling proteins [1].
| Activity | Artobiloxanthone | Cycloartobiloxanthone |
|---|---|---|
| Anticancer Cytotoxicity | IC₅₀ ~11 μM (Oral cancer SAS cells) [1] | IC₅₀ ~59 μM (Lung cancer H460 cells) [2] |
| Apoptosis Induction | Activates caspase-3 and caspase-9; Suppresses Bcl-2, COX-2, VEGF, MMP-9; Modulates Akt/mTOR and STAT-3 pathways [1] | Triggers mitochondria-dependent pathway; Increases p53 and BAX; Decreases Bcl-2 and MCL-1; Activates caspase-9, caspase-3, and cleaves PARP [2] |
| Anti-migration & Invasion | Information not clearly available in search results. | Inhibits migration and invasion; Reduces filopodia formation; Suppresses p-FAK (Tyr397), CDC42, integrins (α5, αV, β3), and inhibits Epithelial-Mesenchymal Transition (EMT) [3] |
| Other Notable Activities | • Bacterial neuraminidase inhibition [4] • α-Glucosidase inhibition (competitive) [5] | • α-Glucosidase inhibition (competitive) [5] • Bacterial neuraminidase inhibition [4] | | Selectivity Index (SI) | ~6.4 (in oral cancer SAS cells) [1] | Information not available in search results. |
The following section provides more detail on the key experiments from which the above data is derived.
A 2024 study on oral squamous cell carcinoma (OSCC) provided a rare direct comparison. The researchers determined the Selectivity Index (SI), a key metric that reflects a compound's ability to target cancer cells over normal cells. A higher SI (≥3 is often considered promising) indicates better potential for therapeutic development [1].
Both compounds can induce programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway. The diagram below summarizes the key proteins involved based on experimental evidence.
The experimental basis for this pathway is as follows:
A key differentiating factor is the well-documented anti-metastatic activity of cycloartobiloxanthone. The experiments validating this are summarized below [3]:
Both compounds exhibit other potentially useful bioactivities, suggesting a broad pharmacological profile:
The choice for further investigation would depend on the therapeutic goal: a more selective cytotoxic agent or one with strong anti-metastatic properties.
While the searched literature does not contain explicit comparative data on DNA damage, the following tables summarize key experimental findings on Artobiloxanthone's anticancer potential.
Table 1: Cytotoxic Activity of Artobiloxanthone and Analogs [1] [2] [3]
| Compound Name | Source Plant | Cancer Cell Line | IC50 Value | Key Findings |
|---|---|---|---|---|
| Artobiloxanthone | Artocarpus rigida (twigs) | HT-29 (Human colon cancer) | >10 µM [1] | Less potent than some analogs in this specific test [1]. |
| Artocarpus altilis (stem bark) | SAS (Oral squamous cell carcinoma) | 11 µM [2] | Showed selective toxicity (SI=6.4) against cancer cells vs. normal HaCaT cells [2]. | |
| Artocarpus altilis (stem bark) | T.Tn (Esophageal cancer) | 22 µM [2] | Confirmed antiproliferative effect in a second cancer type [2]. | |
| (+)-Cycloartobiloxanthone | Artocarpus rigida (twigs) | HT-29 (Human colon cancer) | 3.7 µM [1] | More potent than Artobiloxanthone in the same study; activity depends on a specific β-oriented substituent [1]. |
Table 2: Documented Protein Targets and Inhibitory Activities [2] [4] [5]
| Target / Activity | Experimental Model / Assay | Observed Effect / Binding Affinity |
|---|---|---|
| Apoptosis Induction | Oral Cancer Cells (SAS) | Activated executioner caspases-3 and -9 [2]. |
| Akt/mTOR & STAT-3 Signaling | Oral Cancer Cells (SAS) | Suppressed these key pathways for cancer cell survival and proliferation [2]. |
| Transglutaminase 2 (TG2) | Molecular Docking | Showed noteworthy affinity for TG2, a protein implicated in lung cancer [2]. |
| Bacterial Neuraminidase (BNA) | Enzyme Inhibition Assay | Exhibited inhibitory activity, suggesting a role in combating bacterial pathogenesis [5]. |
To help you evaluate the quality of this data, here are the methodologies behind some of the key results:
The experimental data from one study suggests that Artobiloxanthone may inhibit oral cancer cell proliferation through the following pathway [2]:
The available data, while not directly comparing DNA damage, strongly positions Artobiloxanthone as a multi-target anticancer agent. Its ability to induce apoptosis and inhibit critical survival and metastatic pathways is compelling.
For a comprehensive comparison guide, I suggest you:
The following table summarizes the key experimental findings for Artemisinin, Curcumin, and Quercetin.
| Compound | Cancer Cell Model | Key Effects on Migration/Invasion | Concentrations Tested | Major Signaling Pathways Affected |
|---|---|---|---|---|
| Artemisinin [1] | Uveal Melanoma (UM-1) | Significantly attenuated migration and invasion potential in a concentration-dependent manner [1]. | Sub-antimalarial dosages (e.g., 3.125 to 100 µM) [1]. | Inhibition of PI3K/AKT/mTOR [1]. |
| Curcumin [2] [3] | Colorectal (SW480, chemoresistant), Lung (A549) | Decreased proliferation and migration of chemoresistant cells [2]; inhibited migration and invasion of A549 cells [3]. | ~20 µM for A549 cells [3]. | Downregulation of IR and IGF-1R [2]; Inhibition of MMP-2, MMP-9, VEGF, and Akt/mTOR signaling [3]. |
| Quercetin [4] | Hepatocellular Carcinoma (HCCLM3) | Attenuated cell migration and invasion in a dose-dependent manner [4]. | 20, 40, and 60 µM [4]. | Downregulation of p-Akt1, MMP-2, and MMP-9 [4]. |
Here are the methodologies used in the cited studies to generate the data above.
Wound Healing (Scratch) Assay
Transwell Migration and Invasion Assay
- Procedure: After treatment with the compound, cells are lysed to extract total protein. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with specific primary antibodies that bind to the protein of interest (e.g., p-AKT, MMP-9). Subsequently, a secondary antibody coupled with a detection system is applied. The presence of the protein is visualized as a band, and its intensity can be quantified to determine changes in protein expression or activation (e.g., phosphorylation) [1] [4].
The anti-migration effects of these compounds are largely mediated through the inhibition of key oncogenic signaling pathways. The diagram below illustrates the common pathways targeted by Artemisinin, Curcumin, and Quercetin.
| Cancer Cell Line | IC₅₀ Value (After 72 hours) | Selectivity Index (SI) | Key Experimental Findings |
|---|---|---|---|
| SAS (Oral Squamous Cell Carcinoma) | 11 µM [1] | 6.4 [1] | Induced apoptosis via caspase-3/9 activation; suppressed Bcl-2, COX-2, VEGF, MMP-9 proteins [1]. |
| T.Tn (Esophageal Cancer) | 22 µM [1] | Information not specified | Information not specified |
| HaCaT (Human Keratinocyte, Non-cancerous) | 70 µM [1] | Reference value for SI calculation | Demonstrated significantly higher IC₅₀, indicating selectivity for cancer cells [1]. |
The data in the table above is supported by the following experimental details:
1H NMR, 13C NMR, and ESI-HRMS) [1].The following diagram illustrates the experimental workflow and key mechanistic actions of artobiloxanthone identified in the 2024 study [1].
It is important to place these findings in the broader research context:
The following table summarizes the core experimental data validating artobiloxanthone's antitumor effects.
| Cancer Type/Cell Line | Observed Effect | Key Findings & Proposed Mechanisms | Experimental Model & Citation |
|---|---|---|---|
| Oral Cancer (SAS) | Antiproliferative, Pro-apoptotic | Induced caspase-3/-9 activation; suppressed Bcl-2, COX-2, VEGF, MMP-9; inhibited Akt/mTOR and STAT-3 signaling pathways. | In vitro cell line study [1] |
| Esophageal Cancer (T.Tn) | Antiproliferative | Inhibited cell proliferation. | In vitro cell line study [1] |
| Leukemia (HL-60, K562) | Antiproliferative, Cytotoxic | Showed strong cytotoxic activity. | In vitro cell line study [2] |
| Breast Cancer (MCF7) | Antiproliferative, Apoptotic | Promoted apoptosis and inhibited proliferation. | In vitro cell line study [2] |
| Tyrosinase Inhibition | Enzyme Inhibitory | Exhibited significant tyrosinase inhibitory activity, suggesting potential for cosmetic or dermatological applications. | In vitro enzyme assay [3] |
Artobiloxanthone shows selectivity for cancer cells. In oral cancer (SAS) cells, it had an IC₅₀ of 11 µM, compared to 70 µM in non-cancerous skin (HaCaT) cells, yielding a Selectivity Index (SI) of 6.4. This indicates a favorable window between its toxic effects on cancerous versus normal cells [1].
To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the cited research.
| Experimental Objective | Detailed Protocol Summary |
|---|---|
| Antiproliferative Assay (MTT) | Cells are seeded in plates and treated with varying concentrations of artobiloxanthone. After incubation (e.g., 72 hours), the yellow MTT tetrazolium salt is added. Viable metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and absorbance is measured. Viability is calculated relative to untreated control cells [1]. |
| Apoptosis Detection (Caspase Activation) | Caspase-3 and caspase-9 activities are measured using specific kits. These assays typically involve lysing treated cells and incubating the lysate with a caspase-specific substrate that emits fluorescence or color when cleaved. Increased signal indicates caspase activation, a key step in the apoptosis pathway [1]. |
| Protein Expression Analysis (Western Blot) | Proteins are extracted from treated cells, separated by size using gel electrophoresis, and transferred to a membrane. The membrane is incubated with antibodies specific to the target proteins (e.g., Bcl-2, COX-2, p-Akt). Bound antibodies are detected, allowing for the visualization and quantification of protein levels [1]. |
| Molecular Docking Studies | The 3D structure of artobiloxanthone is computationally modeled and fitted into the predicted binding site of a target protein (e.g., Bcl-xL, STAT-3). Software scores the interaction energy to evaluate the potential binding affinity and mechanism of inhibition [1] [4]. |
The following diagram synthesizes the key mechanisms of action for artobiloxanthone in oral cancer cells, as revealed by the experiments above. The pathway illustrates how the compound targets multiple processes to suppress tumor survival and growth.
Diagram Title: Artobiloxanthone's Multitargeted Anticancer Mechanism
Future research should focus on in vivo validation of these mechanisms, further exploration of its effects on other cancer types, and structural optimization to enhance its potency and pharmacological properties.
Artobiloxanthone is an organic aromatic compound belonging to the pyranoxanthone class, characterized by a fused pyranoxanthone ring system [1]. Its structure often includes prenyl or geranyl side chains, which are common in compounds isolated from Artocarpus species and are crucial for their biological activity [2] [1].
The table below summarizes key structural analogs and their relation to artobiloxanthone:
| Compound Name | Structural Relationship to Artobiloxanthone | Key Structural Features |
|---|---|---|
| Artobiloxanthone | Reference compound | Pyranoxanthone core [1]. |
| Artonin E | Frequently co-isolated flavonoid; often tested alongside for comparative bioactivity [3] [1]. | Flavonoid skeleton with a lipophilic prenyl side chain [1]. |
| Cycloartobiloxanthone | Close structural analog, sometimes co-isolated from the same plant sources [2]. | Similar pyranoxanthone structure with a different cyclic arrangement. |
Research has quantified artobiloxanthone's effects in various experimental models, revealing its potential in oncology and oxidative stress management.
Artobiloxanthone exhibits selective cytotoxicity against various cancer cell lines. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from different studies, with lower values indicating higher potency.
| Cell Line | IC₅₀ Value | Experimental Context & Comparison |
|---|---|---|
| SAS (Oral Squamous Cell Carcinoma) | 11 µM [1] | After 72-hour treatment; more potent than other isolated compounds (Artonin V, Artocarbene). |
| T.Tn (Esophageal Cancer) | 22 µM [1] | After 72-hour treatment. |
| HL60 (Human Promyelocytic Leukemia) | < 5.0 µg/mL [4] | Crude extract fraction; specific IC₅₀ for pure compound not given in source. |
| MCF7 (Breast Cancer, ER+) | 5.0 µg/mL [4] | Crude extract fraction; specific IC₅₀ for pure compound not given in source. |
| K562 (Chronic Myeloid Leukemia) | 2.0 µg/mL [4] | Crude extract fraction; specific IC₅₀ for pure compound not given in source. |
Selectivity Index (SI): A critical metric for evaluating a compound's potential as a therapeutic is its selectivity index—the ratio of its toxicity to normal cells versus its toxicity to cancer cells. In a study on oral cancer SAS cells versus non-cancerous HaCaT skin cells, artobiloxanthone showed an SI of 6.4, indicating a favorable selectivity for cancer cells [1]. For context, the common chemotherapy drug 5-Fluorouracil (5-FU) tested in the same study had an SI of only 1.3 [1].
Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity is associated with gout and oxidative stress. Molecular docking studies, which predict the strength and orientation of a molecule binding to a protein target, provide insights into artobiloxanthone's mechanism.
| Compound | Docking Score (kcal/mol) with XO | Key Molecular Interactions |
|---|---|---|
| Artobiloxanthone | -7.99 [3] | Two hydrogen bonds (with Ser 876, Glu 802); π-π stacking (Phe 1013); π-cation interaction (Lys 771) [3]. |
| Artonin E | -9.64 [3] | Two hydrogen bonds (with Asn 768, Ser 876); π-π stacking (Phe 649); π-cation interaction (Lys 771) [3]. |
| Quercetin (Reference compound) | -9.33 [3] | Multiple hydrogen bonds (Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079); π-π stacking (Phe 1009, Phe 914) [3]. |
While artobiloxanthone's docking score is less negative than Artonin E and the natural antioxidant quercetin, its score still indicates strong stability and significant binding potential within the enzyme's active site [3].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
This is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation in response to a compound [1].
This computational method predicts how a small molecule (ligand) binds to a protein target (receptor) [3].
The experimental workflow for these two key assays can be visualized as follows:
Beyond direct cytotoxicity, studies have begun to elucidate the molecular pathways through which artobiloxanthone acts.
The following diagram synthesizes this multi-target mechanism of action as reported in the research:
Future research directions should include:
Artobiloxanthone is a pyranoxanthone, a class of compound isolated from various Artocarpus species (like breadfruit) [1] [2]. It exhibits antitumor activity through multiple mechanisms.
The table below summarizes its experimentally observed anticancer activities and mechanisms:
| Aspect | Experimental Data |
|---|---|
| Cancer Models Studied | Oral Squamous Cell Carcinoma (OSCC) cell lines SAS and T.Tn [2] [3]. |
| Cytotoxicity (IC₅₀) | SAS cells: 11 μM; T.Tn cells: 22 μM [3]. |
| Key Mechanisms | Inhibits Akt/mTOR and STAT-3 signaling pathways; induces apoptosis via caspase-3/9 activation [2] [3]. |
| Effects on Key Proteins | Suppresses Bcl-2, COX-2, VEGF, and MMP-9 [2]. |
| Other Cellular Effects | Arrests cell cycle at S phase; inhibits cancer cell migration [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies related to the key mechanistic studies:
The diagram below illustrates the molecular mechanisms through which Artobiloxanthone exerts its anticancer effects, based on the cited research.
This diagram shows how Artobiloxanthone simultaneously targets two crucial signaling pathways (Akt/mTOR and STAT-3), leading to a coordinated attack on cancer cell survival and proliferation [2] [3].
The lack of documented synergy presents a clear opportunity for further investigation.
The table below summarizes the IC50 values (the concentration that inhibits 50% of cell growth) and the resulting Selectivity Index (SI) for compounds isolated from Artocarpus altilis, as tested on human oral cancer cells (SAS) and normal skin cells (HaCaT) after a 72-hour incubation period [1].
| Compound Name | IC50 in SAS Cancer Cells (μM) | IC50 in HaCaT Normal Cells (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Artobiloxanthone (AA3) | 11 | 70 | 6.4 |
| Artonin E (AA2) | 6 | 72 | 12.0 |
| Artocarbene (AA4) | 22 | 80 | 3.6 |
| Artonin V (AA1) | 50 | 92 | 1.8 |
| 5-Fluorouracil (5-FU) | 3 | 4 | 1.3 |
The Selectivity Index (SI) is calculated using the formula: SI = IC50 (in non-cancerous cells) / IC50 (in cancerous cells) [1]. An SI value greater than 3 is often considered indicative of a compound with promising selectivity for cancer cells over normal cells [1]. Based on this, Artobiloxanthone (SI=6.4) and Artonin E (SI=12.0) show significant potential for further development.
The quantitative data in the previous section was generated using the following standard laboratory methodology [1].
The study found that Artobiloxanthone and Artonin E exert their anticancer effects by modulating key proteins and signaling pathways involved in oral cancer progression [1]. The following diagram illustrates this mechanism.
Artobiloxanthone and Artonin E Mechanism of Action in Oral Cancer Cells
The experimental data suggests that Artobiloxanthone is a more selective anticancer agent than the common chemotherapeutic drug 5-Fluorouracil in the tested models [1]. Its mechanism of action involves suppressing key cancer-promoting proteins and disrupting critical signaling pathways, leading to programmed cell death (apoptosis) [1]. This multi-target mechanism is a common and valuable feature of many natural product-derived anticancer agents [2].